Mca-Pro-Leu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXAGDGQBGZNX-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746647 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140430-55-3 | |
| Record name | 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Mca-Pro-Leu Based Fluorogenic Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Mca-Pro-Leu and related peptide sequences as fluorogenic substrates. These tools are pivotal for the kinetic analysis of various proteases, particularly matrix metalloproteinases (MMPs), and for high-throughput screening of potential inhibitors in drug discovery.
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound based substrates is predicated on a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[1][2] In this mechanism, a donor fluorophore, upon excitation, transfers its energy to a nearby acceptor molecule, known as a quencher, without the emission of a photon.[2][3] This energy transfer is non-radiative and highly dependent on the distance between the donor and acceptor, typically occurring within a 1 to 10 nanometer range.[3][4]
In the context of these peptide substrates, the sequence incorporates two key moieties:
-
A Fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca) serves as the fluorescent donor.[1][5]
-
A Quencher: 2,4-Dinitrophenyl (Dnp) or a similar molecule acts as the acceptor, effectively quenching the fluorescence of Mca when in close proximity.[1][5]
The peptide backbone holds the Mca and Dnp groups in close proximity, facilitating efficient FRET and resulting in a low fluorescence signal in the intact substrate. When a protease, such as an MMP, recognizes and cleaves a specific peptide bond within the sequence (commonly at a Gly-Leu bond), the Mca and Dnp moieties are separated.[6][7] This separation disrupts FRET, leading to a significant increase in the fluorescence emission from the Mca group, which can be monitored in real-time to determine enzymatic activity.[1]
Quantitative Data: Enzyme Specificity and Kinetics
The peptide sequence of these substrates can be modified to confer selectivity for different proteases. Below is a summary of available kinetic parameters for various this compound based substrates with several matrix metalloproteinases.
| Substrate Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-13 | 5.2 | - | - |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-1 | 27.5 | - | - |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-14 | 7.9 | - | - |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12 | - | - | 1.85 x 10⁵[8] |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-13 | - | - | 0.53 x 10⁵[8] |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-9 | - | - | 0.33 x 10⁵[8] |
| This compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-7 | - | - | 1.7 x 10⁵[7] |
| This compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-2 | - | - | - |
| Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile-Arg | MMP-1 | 61.2[9] | 0.080[9] | 1.3 x 10³ |
The specificity constant (kcat/Km) for the substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (also referred to as FS-6) is increased two- to ninefold for collagenases (MMP-1, MMP-8, MMP-13) and threefold for MT1-MMP (MMP-14) compared to a shorter, related substrate.[10][11] This substrate also demonstrates a high specificity constant for TACE (TNF-α converting enzyme).[10]
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound based substrates in enzyme activity and inhibitor screening assays.
Enzyme Activity Assay
This protocol outlines the determination of MMP activity using a continuous fluorometric assay.
Materials:
-
Recombinant active MMP enzyme
-
This compound based fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1-10 mM).
-
Dilute the substrate stock solution to the desired final concentration in Assay Buffer. The final concentration should ideally be at or below the Km for accurate kinetic studies.
-
Reconstitute and dilute the active MMP enzyme in Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted substrate solution to each well.
-
Include a "substrate blank" control containing only the substrate and Assay Buffer (no enzyme) to measure background fluorescence.
-
-
Initiate Reaction:
-
Pre-warm the microplate to the desired reaction temperature (e.g., 37°C).
-
Add 25 µL of the diluted enzyme solution to the appropriate wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Use an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 393 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "substrate blank" wells) from all other readings.
-
Plot the fluorescence intensity (in relative fluorescence units, RFU) versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
Inhibitor Screening Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Same as for the Enzyme Activity Assay
-
Test inhibitor compound
-
Known MMP inhibitor (e.g., GM6001) as a positive control
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the Enzyme Activity Assay protocol.
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer, diluted enzyme, and the serially diluted inhibitor to the wells of a 96-well plate.
-
Include the following controls:
-
No-Inhibitor Control: Enzyme and substrate without any inhibitor.
-
Positive Control: Enzyme, substrate, and a known inhibitor at a concentration that gives maximal inhibition.
-
Substrate Blank: Substrate and buffer only.
-
-
Incubate the plate for a pre-determined time (e.g., 30-60 minutes) at the reaction temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add the diluted substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in the Enzyme Activity Assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[12][13]
-
Mandatory Visualizations
Chemical Structures
Note: Due to limitations in rendering complex chemical structures directly in DOT language, placeholder images are used. The actual chemical structures are widely available in chemical databases.
Conclusion
This compound based fluorogenic substrates are powerful and versatile tools for the study of proteases, particularly MMPs. Their mechanism of action, rooted in the principles of FRET, allows for sensitive and continuous monitoring of enzyme activity. The ability to modify the peptide sequence provides a means to tailor substrates for specific enzymes, making them invaluable for both fundamental kinetic studies and high-throughput screening of potential therapeutic inhibitors. Proper understanding and implementation of the experimental protocols outlined in this guide are crucial for obtaining accurate and reproducible data in these applications.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 3. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Advanced microscopy applications – an overview of FRET- Oxford Instruments [andor.oxinst.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.com [abcam.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shop.bachem.com [shop.bachem.com]
- 12. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening | MDPI [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Use of Mca-Pro-Leu Based Fluorogenic Substrates in Protease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of protease research and drug discovery, highly sensitive and specific assays are paramount for elucidating enzyme function and identifying potential therapeutic inhibitors. Among the arsenal of tools available, fluorogenic peptide substrates built upon the core sequence Mca-Pro-Leu have emerged as invaluable reagents for the continuous monitoring of protease activity. This technical guide provides an in-depth overview of the application of this compound based substrates, with a primary focus on their use in studying Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in tissue remodeling, inflammation, and cancer.
These substrates operate on the principle of Fluorescence Resonance Energy Transfer (FRET). They incorporate a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, typically a dinitrophenyl (Dnp) group. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond by a target protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Core Principles and Applications
The versatility of the this compound scaffold allows for the synthesis of a variety of peptide sequences with tailored selectivity towards different proteases. By modifying the amino acid sequence flanking the cleavage site, researchers can create substrates with enhanced specificity for individual MMPs or other proteases like Thimet oligopeptidase.
The primary applications of this compound based substrates in research include:
-
Enzyme Activity Assays: Quantifying the catalytic activity of purified proteases or enzymes present in complex biological samples such as cell lysates and tissue homogenates.
-
Inhibitor Screening: Facilitating high-throughput screening of small molecules or biologicals for their inhibitory potential against specific proteases, a critical step in drug discovery.
-
Kinetic Studies: Determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which provide insights into enzyme efficiency and substrate affinity.
Quantitative Data Summary
The selection of an appropriate substrate is crucial for the success of any protease assay. The following table summarizes the kinetic parameters for various this compound based substrates with their respective target enzymes.
| Substrate Sequence | Target Enzyme(s) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, MMP-2, MMP-13 | Variable | ~328 | ~393-420 |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenases (MMP-1, -8, -13), MT1-MMP (MMP-14), TACE | Increased 2- to 9-fold for collagenases vs. FS-1; 0.8x10⁶ for TACE | ~325 | ~393 |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12, MMP-13, MMP-9 | 1.85x10⁵ (for MMP-12) | ~325 | ~393 |
| This compound-Gly-Pro-D-Lys(Dnp) | Thimet oligopeptidase | Not specified | Not specified | Not specified |
Note: Kinetic parameters can vary depending on assay conditions (e.g., buffer composition, pH, temperature). Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
The following section provides a generalized, yet detailed, protocol for conducting a protease activity assay using an this compound based FRET substrate.
Materials
-
Purified recombinant protease or biological sample containing the protease of interest.
-
This compound based FRET peptide substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Inhibitor stock solution (for inhibition assays).
-
96-well black microplate, suitable for fluorescence measurements.
-
Fluorescence microplate reader with temperature control and appropriate excitation/emission filters.
Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the protease to a stock concentration in a suitable buffer (as recommended by the supplier) and store on ice.
-
Prepare a stock solution of the this compound substrate in DMSO (e.g., 1-10 mM). Protect from light.
-
If performing an inhibition assay, prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
Create a serial dilution of the substrate in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.5 - 20 µM).
-
Pipette the diluted substrate solutions into the wells of the 96-well black microplate.
-
Include appropriate controls:
-
No-Enzyme Control: Substrate in Assay Buffer to measure background fluorescence.
-
No-Substrate Control: Enzyme in Assay Buffer to control for intrinsic fluorescence.
-
Vehicle Control (for inhibition assays): Enzyme, substrate, and the same concentration of solvent used for the inhibitor.
-
-
For inhibition assays, add the inhibitor dilutions to the appropriate wells.
-
Equilibrate the microplate to the desired assay temperature (e.g., 37°C) in the fluorescence microplate reader.
-
-
Initiation and Measurement:
-
Prepare a working solution of the protease in pre-warmed Assay Buffer.
-
Initiate the reaction by adding the protease solution to each well (except the no-enzyme control).
-
Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Set the excitation and emission wavelengths according to the substrate's specifications (e.g., Ex: 328 nm, Em: 393 nm).
-
Collect data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes, ensuring the reaction is in the initial linear phase.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For kinetic analysis, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine Km and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Matrix Metalloproteinases
MMPs are key regulators of the extracellular matrix and are implicated in various signaling pathways that control cell behavior in both physiological and pathological conditions, such as cancer and inflammation. Below are diagrams illustrating the central role of MMPs in some of these pathways.
Caption: Key signaling pathways regulating MMP expression in inflammation and cancer.
Experimental Workflow for a FRET-based Protease Assay
The logical flow of a typical FRET-based protease assay using an this compound substrate is depicted in the following diagram.
Caption: A step-by-step workflow for a typical FRET-based protease assay.
Conclusion
This compound based fluorogenic substrates are powerful and adaptable tools for the study of proteases, particularly Matrix Metalloproteinases. Their ability to provide continuous, real-time kinetic data makes them indispensable for basic research, inhibitor screening, and detailed mechanistic studies. By understanding the principles of FRET, selecting the appropriate substrate, and following a robust experimental protocol, researchers can gain valuable insights into the roles of these critical enzymes in health and disease, thereby accelerating the development of novel diagnostics and therapeutics.
An In-depth Technical Guide to the Synthesis and Purification of Mca-Pro-Leu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of the fluorogenic dipeptide, (7-Methoxycoumarin-4-yl)acetyl-L-prolyl-L-leucine (Mca-Pro-Leu). This peptide is a valuable tool in biochemical assays, particularly for the study of proteases, such as matrix metalloproteinases (MMPs), where it can function as a component of a larger FRET-based substrate.[1][2] This document details the chemical synthesis via solid-phase peptide synthesis (SPPS), purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for characterization.
Core Concepts
This compound is a fluorescently labeled dipeptide. The synthesis involves the sequential coupling of L-leucine and L-proline onto a solid support, followed by the attachment of the fluorescent moiety, 7-methoxycoumarin-4-acetic acid (Mca), to the N-terminus. The purification process is critical to remove unreacted reagents and byproducts, ensuring the high purity required for sensitive enzymatic assays.
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₇ | [3] |
| Molecular Weight | 444.48 g/mol | [3] |
| Excitation Wavelength (λex) | 328 nm | [3] |
| Emission Wavelength (λem) | 393 nm | [3] |
| Appearance | White Powder | [3] |
| Purity (typical) | >95% (via HPLC) | [2] |
Table 2: Key Reagents and Solvents for this compound Synthesis
| Reagent/Solvent | Purpose | Typical Grade |
| 2-Chlorotrityl chloride resin | Solid support for peptide synthesis | 1% DVB, 100-200 mesh |
| Fmoc-Leu-OH | C-terminal amino acid | Peptide synthesis grade |
| Fmoc-Pro-OH | N-terminal amino acid | Peptide synthesis grade |
| 7-Methoxycoumarin-4-acetic acid (Mca) | Fluorescent labeling reagent | ≥98% |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive | Peptide synthesis grade |
| Piperidine | Fmoc deprotection reagent | Reagent grade |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | ACS grade |
| Trifluoroacetic acid (TFA) | Cleavage reagent | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| Diethyl ether (cold) | Precipitation of crude peptide | Anhydrous |
Table 3: Typical Parameters for RP-HPLC Purification
| Parameter | Value |
| Column | C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative) |
| Mobile Phase A | 0.1% TFA in deionized water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10-70% B over 30 minutes (example, may require optimization) |
| Flow Rate | 1 mL/min (analytical) or 15-20 mL/min (preparative) |
| Detection | 220 nm (peptide bond) and 328 nm (Mca group) |
| Expected Purity | >95% |
Experimental Protocols
I. Solid-Phase Synthesis of this compound
This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) methodology.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Leu-OH):
-
Swell 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Dissolve Fmoc-Leu-OH (2 equivalents relative to resin loading capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Second Amino Acid Coupling (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (should be negative).
-
Wash the resin with DMF (5x) and DCM (3x).
4. N-terminal Mca Coupling:
-
Perform Fmoc deprotection of the N-terminal proline as described in step 2.
-
Dissolve 7-methoxycoumarin-4-acetic acid (Mca) (2 equivalents), HOBt (2 equivalents), and DIC (2 equivalents) in DMF.
-
Add the Mca coupling solution to the resin.
-
Agitate for 4-6 hours at room temperature, protected from light.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.
II. Purification by Reverse-Phase HPLC
1. Sample Preparation:
-
Dissolve the crude this compound pellet in a minimal amount of Mobile Phase A (or a mixture of A and B).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
2. HPLC Method:
-
Equilibrate the C18 RP-HPLC column with the starting conditions of the gradient (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 10% to 70% B over 30 minutes).
-
Monitor the elution profile at 220 nm and 328 nm.
-
Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
3. Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the final purified this compound as a white, fluffy powder.
III. Characterization
1. Mass Spectrometry:
-
Confirm the identity of the purified product by electrospray ionization mass spectrometry (ESI-MS).
-
Expected [M+H]⁺: ~445.5 m/z.
2. NMR Spectroscopy:
-
For structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed. The spectra will show characteristic peaks for the coumarin, proline, and leucine residues.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Principle of a FRET-based protease assay using an Mca-containing substrate.
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. This compound-OH | CymitQuimica [cymitquimica.com]
In-Depth Technical Guide to the Stability and Storage of Mca-Pro-Leu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic peptide substrate, Mca-Pro-Leu. The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and performance of this reagent in experimental assays. This document outlines storage recommendations for both lyophilized powder and solutions, presents a detailed experimental protocol for stability assessment, and provides a visual workflow for this procedure.
Summary of Storage Conditions and Stability
Proper storage of this compound is critical to prevent degradation and ensure reproducible experimental results. The stability of the peptide is dependent on its physical state (lyophilized powder or in solution) and the storage temperature.
Lyophilized Powder
For long-term storage, lyophilized this compound should be stored in a freezer at temperatures of -20°C or below.[1] Some suppliers recommend even lower temperatures of -80°C for extended shelf life.[2] When stored under these conditions, protected from moisture and light, the lyophilized powder is expected to be stable for at least one to two years.[2]
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C or below | Up to 1 year[2] | Protect from moisture and light. |
| -80°C | Up to 2 years[2] | Ideal for long-term archival. Protect from moisture and light. |
Stock Solutions
Once reconstituted, typically in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, the stability of this compound in solution is more limited. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
For short-term storage, aliquoted stock solutions can be kept at -20°C for up to one month.[2][3] For longer-term storage, it is advisable to store the aliquots at -80°C, which can extend the stability to six months.[2][3] It is crucial to use anhydrous solvents and to seal containers tightly to prevent the uptake of moisture, which can accelerate degradation.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month[2][3] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months[2][3] | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvent. Protect from light. |
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound under specific experimental conditions, a functional assay measuring its activity as a substrate for a relevant enzyme (e.g., a matrix metalloproteinase, MMP) can be employed. The principle of this assay is that a decrease in the rate of enzymatic cleavage of the substrate over time corresponds to its degradation.
Materials
-
This compound
-
Anhydrous DMSO or other suitable solvent
-
A purified, active enzyme that cleaves this compound (e.g., MMP-2 or MMP-7)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microtiter plates
-
Fluorescence plate reader with excitation at ~328 nm and emission at ~393 nm
-
Incubator or water bath set to the desired test temperature (e.g., 4°C, room temperature, 37°C)
Methodology
-
Preparation of this compound Stock Solution:
-
Carefully weigh the lyophilized this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use microcentrifuge tubes and store immediately at -80°C.
-
-
Incubation for Stability Testing:
-
At time zero (T=0), thaw one aliquot of the this compound stock solution. This will serve as the baseline for activity.
-
Place other aliquots at the desired incubation temperatures for stability testing (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and weekly thereafter), remove one aliquot from each temperature condition for analysis.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture in a 96-well black microtiter plate consisting of the assay buffer and a known, fixed concentration of the active enzyme.
-
Initiate the reaction by adding the aged this compound substrate (from the incubated aliquots) to a final concentration that is within the linear range of the assay.
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For each time point and temperature condition, calculate the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates by dividing the V₀ at each time point by the V₀ at T=0 for the sample stored at -80°C (which is assumed to have 100% stability).
-
Plot the percentage of remaining activity versus time for each temperature condition to generate stability curves.
-
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationship for this compound Usage in a Generic MMP Assay
Caption: Logical flow of this compound cleavage in an MMP assay.
No specific signaling pathways involving this compound as a key signaling molecule have been identified in the literature. Its primary application is as a tool for measuring protease activity in vitro.
References
The Mca-Pro-Leu Substrate Family: A Technical Guide to its Discovery, History, and Application in Protease Research
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and application of Mca-Pro-Leu fluorogenic substrates. This whitepaper provides an in-depth analysis of their biochemical properties, experimental protocols, and quantitative data to facilitate their effective use in protease research and inhibitor screening.
Introduction: The Advent of Fluorogenic Substrates in Protease Research
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. The development of sensitive and specific assays to measure protease activity has been a cornerstone of this research. Among the most powerful tools to emerge are fluorogenic peptide substrates, which provide a continuous and real-time measurement of enzyme activity. These synthetic peptides are designed to mimic the natural cleavage sites of proteases and are modified with a fluorophore and a quencher. In their intact state, the quencher suppresses the fluorescence of the fluorophore through a process known as Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, this quenching is relieved, resulting in a quantifiable increase in fluorescence.[1][2]
The this compound family of substrates represents a significant advancement in this field, offering enhanced sensitivity and specificity for a range of proteases, particularly the matrix metalloproteinases (MMPs). This guide will delve into the discovery and historical development of these substrates, provide detailed experimental protocols for their use, and present key quantitative data for their interaction with various enzymes.
Discovery and History: The Evolution of this compound Substrates
The foundational work in fluorogenic MMP substrates was laid by Knight and colleagues, who introduced the use of the (7-methoxycoumarin-4-yl)acetyl (Mca) group as a fluorophore, effectively quenched by a 2,4-dinitrophenyl (Dnp) group.[2] This FRET pair offered favorable spectral properties for robust protease assays.[2]
A significant breakthrough came with the development of the substrate this compound-Gly-Leu-Dpa-Ala-Arg-NH2 (often abbreviated as FS-1), where Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl. This substrate proved to be a versatile tool for assaying the activity of various MMPs.
Further refinement led to the synthesis of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (known as FS-6).[3] Research by Neumann et al. in 2004 demonstrated that the N-terminal extension with a lysine residue in FS-6 resulted in a substrate with markedly improved properties for certain proteases.[3] Specifically, FS-6 exhibited a two- to nine-fold increased specificity constant (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and a threefold increase for MT1-MMP (MMP-14) compared to FS-1.[3] This enhancement in kinetic efficiency, coupled with its excellent water solubility, established FS-6 and its analogs as highly valuable reagents for quantifying MMP activity in both purified systems and complex biological samples, including on the surface of viable cells.[3]
Quantitative Data: Kinetic Parameters of this compound Substrates
The efficacy of a protease substrate is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Km, is the specificity constant and represents the catalytic efficiency of an enzyme for a given substrate. A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the reported kinetic parameters for this compound substrates with various matrix metalloproteinases.
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-1 | 1.1 x 10⁵ | [3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-8 | 2.1 x 10⁵ | [3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-13 | 4.5 x 10⁵ | [3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MT1-MMP (MMP-14) | 1.5 x 10⁵ | [3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | TACE (ADAM17) | 0.8 x 10⁶ | [3] |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-1 | 1.21 x 10⁴ | [2] |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-2 | 6.3 x 10⁵ | [4] |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-7 | 1.7 x 10⁵ | [4] |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-9 | 1.1 x 10⁶ | [5] |
Experimental Protocols
General MMP Activity Assay
This protocol outlines a general procedure for measuring the activity of a purified MMP using a this compound based fluorogenic substrate.
Materials:
-
Purified, active MMP
-
This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ or similar substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate (e.g., 1 mM in DMSO).
-
Dilute the purified MMP to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 90 µL of assay buffer.
-
Add 5 µL of the diluted MMP solution to the appropriate wells.
-
Include a "no enzyme" control well containing only assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to a final concentration of 10 µM (or a concentration below the Km if determining kinetic parameters).
-
Start the enzymatic reaction by adding 5 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time for each MMP concentration.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
MMP Inhibitor Screening Assay
This protocol provides a framework for screening potential MMP inhibitors.
Materials:
-
All materials from the MMP Activity Assay protocol
-
Putative MMP inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
A known MMP inhibitor as a positive control (e.g., GM6001)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 85 µL of assay buffer to each well.
-
Add 5 µL of each inhibitor dilution to the corresponding wells. Include a "no inhibitor" control (vehicle only) and a positive control.
-
Add 5 µL of the diluted MMP solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding 5 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence as described in the MMP Activity Assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Solid-Phase Peptide Synthesis of this compound Substrates
The synthesis of this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]
General Principle: The peptide is assembled on a solid support resin, starting from the C-terminal amino acid. Each amino acid is added sequentially after the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. The Mca group is coupled to the N-terminus of the completed peptide, and the Dpa residue is incorporated as one of the amino acids in the sequence. Finally, the peptide is cleaved from the resin and purified.
Key Steps:
-
Resin Swelling: The resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent like dimethylformamide (DMF).[7]
-
Fmoc Deprotection: The Fmoc group is removed from the resin or the N-terminal amino acid using a solution of piperidine in DMF.[7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. This cycle of deprotection and coupling is repeated for each amino acid in the sequence, including the Dpa residue.
-
Mca Coupling: After the final amino acid is coupled and its Fmoc group is removed, the Mca group is coupled to the N-terminus.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Mechanism and Workflow
To better illustrate the principles and procedures described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Enzymatic cleavage of the this compound substrate by a protease.
Caption: A typical experimental workflow for an MMP inhibitor screening assay.
Conclusion
The discovery and development of this compound based fluorogenic substrates have provided researchers with powerful and versatile tools for the study of proteases, particularly matrix metalloproteinases. Their enhanced sensitivity and specificity, coupled with their suitability for high-throughput screening, have made them indispensable in both basic research and drug discovery. This technical guide has provided a comprehensive overview of the history, quantitative data, and detailed experimental protocols for the effective application of these substrates. By understanding the principles behind their design and the practical aspects of their use, researchers can confidently employ this compound substrates to advance our understanding of protease biology and to accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biomatik.com [biomatik.com]
Solubility of Mca-Pro-Leu in Various Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the fluorogenic dipeptide Mca-Pro-Leu and its derivatives. Understanding the solubility of this core substrate is critical for its effective use in enzyme assays, inhibitor screening, and various drug development applications. This document compiles available quantitative data, details experimental protocols for solubility determination, and offers visual workflows to guide researchers in preparing and utilizing this compound and related compounds.
While specific quantitative solubility data for the core this compound dipeptide in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES is not extensively documented in publicly available literature, this guide provides solubility information for closely related derivatives and in various solvent systems. Furthermore, it equips researchers with the necessary experimental protocols to determine solubility in their specific buffer systems.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its longer peptide derivatives in various solvents and buffer systems.
Table 1: Solubility of this compound-OH
| Solvent | Concentration | Citation |
| Methanol | 50 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
Table 2: Solubility of this compound Derivatives
| Peptide Derivative | Solvent/Buffer | Concentration | Citation | | :--- | :--- | :--- | | this compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 20% Acetic Acid | 1 mg/mL |[1] | | this compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | | | MOCAc-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH₂ | H₂O | 1 mM | | | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | H₂O | 10 mg/mL | | | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | | | A related unnamed compound | Phosphate-Buffered Saline (PBS), pH 7.4 | 299.7 ± 6.42 µM |[1] |
Note: The trifluoroacetate salt form of some peptide derivatives can enhance their solubility and stability in various solvents.[2]
Experimental Protocols
This section details methodologies for determining the solubility of this compound and its derivatives, as well as a general protocol for fluorogenic peptide assays.
Protocol 1: General Procedure for Determining Peptide Solubility
This protocol provides a systematic approach to assess the solubility of a peptide in a chosen buffer.
-
Initial Assessment : Begin by attempting to dissolve a small amount of the peptide (e.g., 1 mg) in the desired sterile buffer (e.g., Tris or phosphate buffer at pH 7).
-
Sonication : To aid dissolution, briefly sonicate the mixture. A recommended procedure is three 10-second bursts, with the sample chilled on ice between each sonication. Sonication helps to break up aggregates and improve solubility.
-
Gentle Warming : If precipitation persists, gentle warming of the solution may be beneficial. Avoid excessive heat, as it can degrade the peptide.
-
Visual Inspection : A properly solubilized peptide will result in a clear, particle-free solution.
-
Centrifugation : Before use, centrifuge the tube at 10,000 x g for 5 minutes to pellet any undissolved powder.
Protocol 2: Quantitative Solubility Determination by HPLC
For a precise determination of kinetic solubility, High-Performance Liquid Chromatography (HPLC) can be employed.
-
Incubation : Incubate the compound at a high concentration (e.g., 500 µM) in the desired buffer (e.g., PBS) for an extended period (e.g., 18 hours) with agitation (e.g., 600 rpm vortexing).
-
Centrifugation : After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet any undissolved compound.
-
Analysis : Carefully collect the supernatant and analyze it by HPLC.
-
Quantification : Compare the peak area of the compound in the supernatant to a standard curve of known concentrations to determine the solubility.[1]
Protocol 3: General Fluorogenic Peptide Assay
The following is a general protocol for using this compound or its derivatives in a protease activity assay.
-
Substrate Preparation : Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.
-
Assay Buffer Preparation : Prepare the desired assay buffer. Common components include a buffering agent (e.g., 50 mM Tris or HEPES), salts (e.g., 100-150 mM NaCl), and divalent cations if required by the enzyme (e.g., 10 mM CaCl₂). The pH is typically adjusted to the optimal range for the enzyme of interest (e.g., pH 7.5). A non-ionic detergent like Brij-35 (e.g., 0.05%) may also be included to prevent aggregation.
-
Reaction Setup : In a microplate well, combine the assay buffer, the enzyme solution, and any potential inhibitors.
-
Initiation : Initiate the reaction by adding the fluorogenic substrate to the well.
-
Fluorescence Monitoring : Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time. The excitation and emission wavelengths for the Mca fluorophore are typically around 320-340 nm and 390-405 nm, respectively.
Visualizing Experimental Workflows and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and decision-making processes related to the solubility of this compound.
References
- 1. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Probing Matrix Metalloproteinase Activity: An In-Depth Guide to Mca-Pro-Leu Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of substrates containing the Mca-Pro-Leu motif by Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial in both physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. Understanding their substrate specificity and kinetics is paramount for the development of targeted diagnostics and therapeutics. The fluorogenic peptide substrate, frequently incorporating the this compound sequence, serves as a vital tool for assaying MMP activity. This document details the quantitative kinetics of this cleavage, provides standardized experimental protocols, and illustrates the underlying biochemical processes.
Quantitative Analysis of this compound Substrate Cleavage by MMPs
The efficiency of MMP-mediated cleavage of synthetic fluorogenic substrates is typically quantified by the specificity constant (kcat/Km). This value reflects how efficiently an enzyme converts a substrate to a product. The following tables summarize the kinetic parameters for the cleavage of two widely used this compound containing substrates by a panel of human MMPs.
The substrate this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ is a well-established fluorogenic substrate for a variety of MMPs.[1] Cleavage at the Gly-Leu bond separates the fluorescent Mca (7-methoxycoumarin-4-acetyl) group from the dinitrophenyl (Dpa) quencher, leading to a quantifiable increase in fluorescence.[1]
A modification of this substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6), has been developed to improve substrate properties. The addition of a lysine residue at the N-terminus results in increased specificity constants for several collagenases and MT1-MMP.[2][3]
Table 1: Specificity Constants (kcat/Km) for the Cleavage of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) by Various Human MMPs.
| MMP Isoform | Common Name | kcat/Km (M⁻¹s⁻¹) | Relative Selectivity vs. MMP-1 |
| MMP-1 | Collagenase-1 | 1.1 x 10⁶ | 1.0 |
| MMP-8 | Collagenase-2 | 2.1 x 10⁶ | 1.9 |
| MMP-13 | Collagenase-3 | 4.3 x 10⁶ | 3.9 |
| MMP-14 | MT1-MMP | 1.8 x 10⁶ | 1.6 |
| MMP-2 | Gelatinase A | 1.2 x 10⁶ | 1.1 |
| MMP-9 | Gelatinase B | 1.4 x 10⁶ | 1.3 |
| MMP-7 | Matrilysin | 1.5 x 10⁶ | 1.4 |
Data sourced from Neumann et al., Analytical Biochemistry, 2004.[4] As the data indicates, while FS-6 is a substrate for MMP-1, it is also efficiently cleaved by several other MMPs, particularly the collagenases (MMP-8 and MMP-13) and MT1-MMP (MMP-14), demonstrating a degree of promiscuity.[4]
Experimental Protocols
Fluorogenic MMP Activity Assay
This protocol outlines a standard method for determining the kinetic parameters of MMP cleavage of a fluorogenic substrate like this compound-Gly-Leu-Dpa-Ala-Arg-NH₂.
Materials:
-
Recombinant human MMPs (activated)
-
Fluorogenic peptide substrate (e.g., this compound-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Fluorescence microplate reader (Excitation: 325-328 nm, Emission: 393-400 nm)
-
96-well black microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO. Determine the precise concentration spectrophotometrically.[5]
-
Enzyme Preparation: Dilute the activated MMP to the desired concentration in assay buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 1-10 nM).
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Add 25 µL of a series of substrate dilutions (prepared in assay buffer) to the wells to achieve a range of final concentrations (e.g., 0.5 µM to 20 µM).
-
Include control wells containing substrate without enzyme (for background fluorescence) and enzyme without substrate.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).[6]
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity).
-
Calculate the catalytic constant (kcat) by dividing Vmax by the enzyme concentration.
-
The specificity constant is then calculated as the ratio of kcat/Km.[4]
-
Activation of Pro-MMPs
MMPs are typically produced as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation.[7][8]
Materials:
-
Pro-MMP solution
-
APMA (4-aminophenylmercuric acetate)
-
Assay Buffer
Procedure:
-
Prepare a stock solution of APMA in DMSO.
-
Dilute the pro-MMP to the desired concentration in assay buffer.
-
Add APMA to the pro-MMP solution to a final concentration of 1-2 mM.[6][9]
-
Incubate the mixture at 37°C for a period ranging from 1 to 24 hours, depending on the specific MMP.[9] The activation can be monitored by observing a shift to a lower molecular weight on SDS-PAGE.[9]
Visualizing the Core Processes
To better understand the experimental workflow and the underlying principles, the following diagrams have been generated using the DOT language.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Mca-Pro-Leu Motif: A Fluorogenic Key to Unlocking Matrix Metalloproteinase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide sequence Methoxycoumarin-Proline-Leucine (Mca-Pro-Leu) serves as a fundamental recognition and cleavage site in a widely utilized class of fluorogenic substrates for the study of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with the use of this compound-based fluorescent labels. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively employ these tools in enzyme kinetics, inhibitor screening, and the investigation of MMPs in various physiological and pathological contexts.
Introduction: The this compound FRET System
This compound is a fluorescently labeled peptide that, in its complete substrate form, operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The system consists of a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, commonly 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca fluorophore to the Dnp quencher results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca and Dnp moieties are separated, disrupting the FRET process and leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal provides a sensitive and continuous assay for measuring MMP activity.
The Fluorophore: (7-methoxycoumarin-4-yl)acetyl (Mca)
The Mca group is a coumarin-based fluorophore that exhibits favorable spectral properties for use in biological assays. Its relatively small size minimizes steric hindrance that could interfere with enzyme-substrate interactions.
The Quencher: 2,4-dinitrophenyl (Dnp)
The Dnp group serves as an efficient non-fluorescent quencher for the Mca fluorophore. Its broad absorption spectrum overlaps with the emission spectrum of Mca, enabling effective energy transfer and quenching.
Quantitative Data: Spectroscopic and Kinetic Parameters
The following tables summarize the key quantitative data for the Mca fluorophore and the kinetic parameters of common this compound-containing substrates with various matrix metalloproteinases.
Table 1: Spectroscopic Properties of the Mca Fluorophore
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | 325 - 328 nm | [1] |
| Emission Wavelength (λem) | 392 - 420 nm | [1] |
| Molar Extinction Coefficient (ε) at 325 nm | 14,500 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (ΦF) | 0.49 | [2] |
Table 2: Kinetic Parameters of this compound Based Substrates for Various MMPs
| Substrate | MMP | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1 | - | 1.1 x 10⁵ | [3] |
| MMP-2 | - | 1.2 x 10⁶ | [3] | |
| MMP-7 | - | 1.1 x 10⁶ | [3] | |
| MMP-8 | - | 2.0 x 10⁵ | [3] | |
| MMP-9 | - | 1.1 x 10⁶ | [3] | |
| MMP-13 | - | 1.9 x 10⁶ | [3] | |
| MMP-14 | - | 1.5 x 10⁵ | [3] | |
| TACE | - | 4.0 x 10⁵ | [4] | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-1 | 27.5 | 2.0 x 10⁵ | [4] |
| MMP-8 | - | 1.8 x 10⁶ | [4] | |
| MMP-13 | 5.2 | 1.9 x 10⁶ | [4] | |
| MMP-14 | 7.9 | 4.5 x 10⁵ | [4] | |
| TACE | - | 8.0 x 10⁵ | [4] | |
| This compound-Ala-Nva-Dpa-Ala-Arg-NH₂ | MMP-26 | - | 3.0 x 10⁴ | [5] |
Note: Dpa is N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl, a derivative of Dnp.
Experimental Protocols
This section provides a detailed methodology for a standard MMP kinetic assay using a this compound based substrate. The example provided is for the characterization of an MMP-13 inhibitor, but the protocol can be adapted for other MMPs and applications.
Materials and Reagents
-
Recombinant Human MMP-13 (activated): Store at -80°C in single-use aliquots.
-
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6 Substrate): Prepare a stock solution in DMSO and store at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.
-
MMP Inhibitor (e.g., GM6001): Prepare a stock solution in DMSO and store at -20°C.
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader with excitation and emission wavelengths of ~328 nm and ~400 nm, respectively.
Experimental Procedure
-
Reagent Preparation: Thaw all reagents on ice. Prepare working dilutions of the enzyme, substrate, and inhibitor in pre-chilled Assay Buffer immediately before use.
-
Assay Setup:
-
Substrate Blank (No-Enzyme Control): Add Assay Buffer and the substrate to the well. This is crucial for determining the background fluorescence.
-
Enzyme Blank (No-Substrate Control): Add Assay Buffer and the enzyme to the well. This measures any intrinsic fluorescence of the enzyme preparation.
-
Positive Control (Enzyme Activity): Add Assay Buffer, enzyme, and substrate to the well.
-
Inhibitor Wells: Add Assay Buffer, enzyme, and varying concentrations of the inhibitor to the wells.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow for enzyme-inhibitor interactions.[1]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction. Ensure the final volume in each well is consistent (e.g., 200 µL).
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader. Monitor the increase in fluorescence over time (kinetic read) at the assay temperature.
Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence reading of the Substrate Blank from all other wells.
-
Determine Initial Velocity (V₀): Plot the background-subtracted relative fluorescence units (RFU) versus time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Inhibitor Potency (IC₅₀): Plot the V₀ against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing Workflows and Pathways
FRET-Based Assay Principle
The following diagram illustrates the fundamental principle of the this compound FRET assay.
Caption: FRET mechanism of the Mca-Dnp substrate for MMP activity.
General Experimental Workflow
The diagram below outlines the general workflow for conducting an MMP activity assay using a this compound based substrate.
Caption: General workflow for an this compound based MMP assay.
Synthesis of this compound FRET Peptides
This compound containing FRET peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The following diagram illustrates a simplified workflow.
Caption: Workflow for solid-phase synthesis of an Mca-FRET peptide.
MMP-9 Signaling in Breast Cancer Metastasis
This compound substrates are valuable tools for studying the activity of MMPs like MMP-9, which play a critical role in cancer progression. The diagram below depicts a simplified signaling pathway involving MMP-9 in breast cancer metastasis.[6][7][8]
Caption: Simplified MMP-9 signaling pathway in breast cancer metastasis.
Conclusion
The this compound motif and its incorporation into FRET-based substrates represent a powerful and versatile technology for the study of matrix metalloproteinases. The high sensitivity, continuous monitoring capabilities, and adaptability of these substrates make them indispensable tools in academic research and drug discovery. This guide has provided the foundational knowledge, quantitative data, and practical protocols to enable both novice and experienced researchers to confidently apply this technology to their scientific inquiries. A thorough understanding of the principles and methodologies outlined herein will facilitate the generation of robust and reproducible data, ultimately advancing our understanding of the critical roles of MMPs in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of matrix metalloproteinase‐9 in breast cancer cell lines remarkably increases the cell malignancy largely via activation of transforming growth factor beta/SMAD signalling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mca-Pro-Leu Assay in MMP-2 Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components, playing a crucial role in physiological processes such as tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP-2 activity is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, the accurate measurement of MMP-2 activity is paramount for both basic research and the development of therapeutic inhibitors.
This document provides a detailed protocol for the determination of MMP-2 activity using a highly sensitive fluorogenic assay based on the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. This substrate incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl (Dpa). In its intact form, the fluorescence of the Mca group is quenched by the Dpa group through Fluorescence Resonance Energy Transfer (FRET).[1][2] Upon cleavage of the peptide bond between Glycine and Leucine by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity.[3][4] This continuous assay allows for rapid and convenient kinetic evaluation of MMP-2.[5][6]
Principle of the Assay
The core of this assay is the enzymatic cleavage of a FRET-based peptide substrate by MMP-2. The substrate, this compound-Gly-Leu-Dpa-Ala-Arg-NH₂, is specifically designed to be a target for several MMPs, including MMP-2.[1][3] The cleavage event separates the Mca fluorophore from the Dpa quencher, resulting in a measurable increase in fluorescence that is directly proportional to the MMP-2 activity.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier Example | Catalog Number Example | Storage Conditions |
| Recombinant Human MMP-2 (pro-form) | R&D Systems | 902-MP | -20°C to -70°C |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ Substrate | R&D Systems | ES001 | -20°C to -70°C, protect from light |
| p-Aminophenylmercuric Acetate (APMA) | Sigma-Aldrich | A9563 | Room Temperature |
| Assay Buffer Components (Tris, CaCl₂, NaCl) | Various | Various | Room Temperature |
| Brij-35 | Sigma-Aldrich | 230-025-3 | Room Temperature |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| Black 96-well microplate | Nunc | 475515 | Room Temperature |
| MMP Inhibitor (e.g., GM6001) | Millipore | 364206 | -20°C |
Experimental Protocols
Reagent Preparation
Assay Buffer (TCNB): Prepare a solution containing 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, and 0.05% (w/v) Brij-35. Adjust the pH to 7.5.
MMP-2 Substrate Stock Solution (10 mM): Dissolve the this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate in DMSO to create a 10 mM stock solution. Store in light-protected aliquots at -20°C.[6]
Working Substrate Solution (20 µM): Dilute the 10 mM substrate stock solution in Assay Buffer to a final concentration of 20 µM. Prepare this solution fresh for each experiment.
Recombinant Human MMP-2 (rhMMP-2) Stock Solution (100 µg/mL): Reconstitute the lyophilized rhMMP-2 in Assay Buffer to a concentration of 100 µg/mL.
APMA Stock Solution (100 mM): Dissolve APMA in DMSO to create a 100 mM stock solution. Caution: APMA is toxic and should be handled with care.[7]
Activation of pro-MMP-2
To measure the total MMP-2 activity, the inactive pro-form of the enzyme must be activated.
-
To the 100 µg/mL rhMMP-2 stock solution, add APMA from the 100 mM stock to a final concentration of 1 mM.
-
Incubate the mixture at 37°C for 1 hour.
-
After incubation, dilute the activated MMP-2 to the desired final concentration (e.g., 0.2 ng/µL) in Assay Buffer. Keep the activated enzyme on ice until use.[8]
MMP-2 Activity Assay Protocol
-
Add 50 µL of the diluted, activated rhMMP-2 solution to the wells of a black 96-well microplate.
-
For inhibitor studies, pre-incubate the activated MMP-2 with the inhibitor for 10-15 minutes at room temperature before adding the substrate.
-
To initiate the reaction, add 50 µL of the 20 µM Working Substrate Solution to each well. The final substrate concentration will be 10 µM.
-
Include the following controls:
-
Substrate Blank: 50 µL of Assay Buffer and 50 µL of Working Substrate Solution.
-
Enzyme Blank: 50 µL of activated MMP-2 and 50 µL of Assay Buffer (if measuring endpoint fluorescence).
-
Positive Control: Activated MMP-2 without any inhibitor.
-
Negative Control: Assay Buffer without MMP-2.
-
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for at least 5-15 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of 320-328 nm and an emission wavelength of 393-405 nm.[9][10]
Data Analysis
-
Subtract the fluorescence signal of the Substrate Blank from all other readings.
-
Determine the reaction velocity (Vmax) from the linear portion of the kinetic curve (RFU/min).
-
The specific activity can be calculated using the following formula: Specific Activity (pmol/min/µg) = (Adjusted Vmax (RFU/min) x Conversion Factor (pmol/RFU)) / amount of enzyme (µg) The conversion factor is derived from a standard curve of a known concentration of the free fluorophore (e.g., this compound-OH).
Data Presentation
Table 1: Typical Instrument Settings
| Parameter | Setting |
| Read Mode | Kinetic |
| Excitation Wavelength | 320 nm[9] |
| Emission Wavelength | 405 nm[9] |
| Temperature | 37°C[8][9] |
| Reading Interval | 60 seconds |
| Duration | 15 minutes |
Table 2: Example MMP-2 Standard Curve Data
| Activated MMP-2 (ng/mL) | Fluorescence (RFU/min) |
| 2000 | 8500 |
| 1000 | 4300 |
| 500 | 2200 |
| 250 | 1150 |
| 125 | 600 |
| 62.5 | 320 |
| 0 (Blank) | 50 |
Table 3: Example MMP-2 Inhibition Data
| Inhibitor (GM6001) Conc. (nM) | % Inhibition |
| 1000 | 98 |
| 500 | 95 |
| 250 | 85 |
| 125 | 65 |
| 62.5 | 40 |
| 31.25 | 20 |
| 0 | 0 |
Visualizations
Caption: Workflow for MMP-2 activity measurement using the this compound assay.
Caption: Principle of the FRET-based this compound assay for MMP-2.
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quickzyme.com [quickzyme.com]
- 8. anaspec.com [anaspec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
High-Throughput Screening with Mca-Pro-Leu Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Mca-Pro-Leu-based fluorogenic substrates in high-throughput screening (HTS) assays, primarily targeting Matrix Metalloproteinases (MMPs).
Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant therapeutic targets. Fluorogenic substrates containing the this compound sequence have become invaluable tools for screening potential MMP inhibitors due to their sensitivity and suitability for HTS formats.
Principle of the Assay
The HTS assays described herein are based on the principle of Fluorescence Resonance Energy Transfer (FRET). The this compound-containing peptide substrates are synthesized to include a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, typically a 2,4-dinitrophenyl (Dnp) or N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa) group. In the intact substrate, the close proximity of the quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2][3]
Applications
The primary application of this compound substrates is in the high-throughput screening of compound libraries to identify potential inhibitors of MMPs.[2][4] These substrates, particularly variants like this compound-Gly-Leu-Dpa-Ala-Arg-NH2 and Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, have been optimized for sensitivity and specificity towards various MMPs, including collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and stromelysins.[5][6]
Key applications include:
-
Primary HTS Campaigns: Rapidly screening large chemical libraries for compounds that inhibit MMP activity.
-
Lead Optimization: Characterizing the potency and selectivity of identified "hit" compounds.
-
Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for different MMPs with various substrates.[2]
-
Mechanism of Inhibition Studies: Investigating the mode of action of novel inhibitors.
Quantitative Data Summary
The following tables summarize the kinetic parameters of various this compound substrates with different MMPs and provide an example of data presentation for an HTS campaign.
Table 1: Kinetic Parameters of this compound Substrates for Various MMPs
| Substrate Sequence | MMP Target | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) | TACE | 0.8 x 10⁶ | [5] |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-12 | 1.85 x 10⁵ | |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-13 | 0.53 x 10⁵ | |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-9 | 0.33 x 10⁵ | |
| fTHP-3 | MMP-1 | 1,307 | [7] |
Note: The specificity constant (kcat/Km) for FS-6 with collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) is increased two- to ninefold and threefold, respectively, compared to the widely used FS-1 substrate.[5]
Table 2: Example Data Organization for an HTS Campaign Targeting MMP-9
| Parameter | Positive Control (MMP-9-IN-7) | Test Compound 1 | Test Compound 2 |
| IC50 (µM) | 0.52 | Data from HTS | Data from HTS |
| Ki (µM) | Not Available | Data from follow-up assays | Data from follow-up assays |
| Selectivity (Fold vs. other MMPs) | Not Available | Data from selectivity profiling | Data from selectivity profiling |
| Z'-factor | N/A | Assay performance metric | Assay performance metric |
Experimental Protocols
General High-Throughput Screening Protocol for MMP Inhibitors
This protocol provides a general framework for an HTS campaign using a this compound based substrate. Specific concentrations and incubation times may need to be optimized for different MMPs and substrates.
Materials and Reagents:
-
Recombinant human MMP (activated)
-
Fluorogenic MMP substrate (e.g., this compound-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)[4]
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., GM6001 or a specific inhibitor like MMP-9-IN-7)[1][4]
-
96- or 384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the assay plate.[4] For controls, dispense DMSO (negative control) and a serial dilution of the positive control inhibitor into designated wells.[4]
-
Enzyme Addition: Prepare a solution of the activated MMP in assay buffer at a pre-determined optimal concentration. Add a specific volume (e.g., 50 µL) of the MMP solution to each well.[4]
-
Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow for the interaction between the compounds and the enzyme.[4]
-
Substrate Addition and Reaction Initiation: Prepare a solution of the fluorogenic MMP substrate in assay buffer. The concentration should ideally be at or below the Km value for accurate kinetic measurements.[1][4] Add a specific volume (e.g., 50 µL) of the substrate solution to each well to initiate the enzymatic reaction.[4]
-
Fluorescence Measurement: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes at 37°C.[4][8]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic read.[4]
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
For the positive control, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Identify "hits" from the compound library as those exhibiting a percent inhibition above a pre-defined threshold.[4]
-
Protocol for Determining Kinetic Parameters (Km and kcat)
Procedure:
-
Enzyme Preparation: Prepare a fixed concentration of the activated MMP in assay buffer.
-
Substrate Titration: Prepare a series of dilutions of the fluorogenic substrate in the assay buffer.
-
Assay Setup: In a microplate, add the fixed concentration of the MMP to wells containing the different substrate concentrations.
-
Kinetic Measurement: Measure the initial reaction velocity (V₀) for each substrate concentration as described in the HTS protocol.
-
Data Analysis:
-
Convert the fluorescence units to the concentration of the product formed using a standard curve of the free fluorophore.[7]
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km.[7]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.[7]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Zymography Using Mca-Pro-Leu Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ zymography is a powerful technique used to detect and localize the activity of proteolytic enzymes directly within tissue sections or cell cultures. This method provides invaluable spatial and temporal information about enzymatic activity in a variety of biological processes, including tissue remodeling, inflammation, and cancer metastasis.[1][2][3] This document provides detailed application notes and protocols for the use of fluorogenic peptide substrates derived from the Mca-Pro-Leu sequence for the in situ detection of matrix metalloproteinase (MMP) activity.
This compound derivatives are synthetic peptides that incorporate a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[4] These substrates operate on the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be detected and quantified.[1][4]
Different derivatives of the this compound sequence exhibit selectivity for various MMPs. For example, this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is highly selective for MMP-12, with some cross-reactivity for MMP-9 and MMP-13.[1][4] Another derivative, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (also known as FS-6), serves as a substrate for a broader range of MMPs, including collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14).[5]
Applications
-
Cancer Research: Investigate the role of specific MMPs in tumor invasion, angiogenesis, and metastasis by visualizing their activity in the tumor microenvironment.[1][6]
-
Inflammation and Immunology: Localize and quantify MMP activity in inflammatory lesions to understand their contribution to tissue damage and immune cell migration.[1]
-
Drug Discovery and Development: Screen for and evaluate the efficacy of MMP inhibitors in a physiologically relevant tissue context.[1]
-
Developmental Biology: Study the role of MMPs in tissue morphogenesis and remodeling during embryonic development.
-
Cardiovascular Research: Analyze MMP activity in atherosclerotic plaques and during cardiac remodeling.
Data Presentation
Quantitative Analysis of MMP Activity
The fluorescence intensity generated from the cleavage of the this compound derivative is directly proportional to the MMP activity in the sample. This can be quantified using fluorescence microscopy coupled with image analysis software such as ImageJ or QuPath.[7] By measuring the mean fluorescence intensity in specific regions of interest, researchers can obtain quantitative data on enzymatic activity.
Kinetic Parameters of this compound Derivatives
The following tables summarize the kinetic constants (kcat/Km) for the cleavage of specific this compound derivatives by various MMPs. These values indicate the substrate specificity and efficiency of cleavage.
Table 1: Specificity of this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2
| MMP | kcat/Km (M⁻¹s⁻¹) |
| MMP-12 | 1.85 x 10⁵ |
| MMP-13 | 0.53 x 10⁵ |
| MMP-9 | 0.33 x 10⁵ |
Data sourced from MedChemExpress.[4]
Table 2: Specificity of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6)
| MMP | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | 9.2 x 10⁴ |
| MMP-8 | 4.2 x 10⁵ |
| MMP-13 | 1.1 x 10⁶ |
| MT1-MMP (MMP-14) | 1.3 x 10⁶ |
| MMP-2 | 6.9 x 10⁵ |
| MMP-9 | 6.2 x 10⁵ |
Data adapted from Neumann et al. (2004).[5]
Experimental Protocols
This section provides a detailed protocol for performing in situ zymography on frozen tissue sections using this compound derivatives.
Reagents and Materials
-
This compound derivative substrate (e.g., this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 or Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2)
-
Frozen tissue sections (5-10 µm thick) mounted on glass slides
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.2 mM sodium azide, pH 7.6
-
MMP Inhibitor (for negative control): 20 mM EDTA or a broad-spectrum MMP inhibitor like GM6001
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Humidified chamber
-
Fluorescence microscope with appropriate filters for Mca (Excitation: ~325-340 nm, Emission: ~393-420 nm)
Protocol
-
Tissue Section Preparation:
-
Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat.
-
Mount the sections onto pre-cleaned glass microscope slides.
-
Allow the sections to air dry for 30 minutes at room temperature.
-
-
Substrate Solution Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO (typically 1-10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 10-20 µM in the Assay Buffer. Prepare enough solution to cover each tissue section (approximately 50-100 µL per section).
-
-
In Situ Zymography Reaction:
-
Carefully apply the substrate solution to the tissue sections, ensuring the entire section is covered.
-
For the negative control , prepare a separate reaction with the substrate solution containing the MMP inhibitor (e.g., 20 mM EDTA).
-
Place the slides in a light-protected, humidified chamber and incubate at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically for different tissues and experimental conditions.
-
-
Washing and Fixation:
-
After incubation, gently wash the slides twice with PBS for 5 minutes each to remove excess substrate.
-
Fix the tissue sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the slides again with PBS three times for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the slides with a suitable mounting medium. If nuclear counterstaining is desired, use a mounting medium containing DAPI.
-
Visualize the fluorescence using a fluorescence microscope with the appropriate filter set for Mca. The signal will appear as bright fluorescence in areas of MMP activity.
-
Capture images for analysis. Ensure that the imaging parameters (e.g., exposure time, gain) are kept consistent across all samples, including the negative control.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity.
-
Outline regions of interest (ROIs) and measure the mean fluorescence intensity within these ROIs.
-
Subtract the background fluorescence from the negative control to determine the specific MMP-dependent signal.
-
Visualizations
Signaling Pathway: MMP Activation in Cancer Metastasis
Caption: MMP activation pathway in cancer metastasis.
Experimental Workflow: In Situ Zymography
Caption: Experimental workflow for in situ zymography.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Quantifying Matrix Metalloproteinase (MMP) Activity in Cell Culture using a Fluorogenic Substrate
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantification of Matrix Metalloproteinase (MMP) activity in cell culture using the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂. This FRET-based assay offers a sensitive and continuous method to monitor the enzymatic activity of various MMPs, which are key enzymes involved in extracellular matrix remodeling and cell signaling. Dysregulation of MMP activity is implicated in numerous pathologies, including cancer and inflammation, making its accurate measurement crucial for both basic research and therapeutic development.
Introduction to MMPs and the FRET-Based Assay
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix (ECM) components.[1] Their activity is tightly regulated at multiple levels, including gene expression, secretion of inactive zymogens (pro-MMPs), and the presence of endogenous inhibitors (TIMPs).[2][3] MMPs are involved in a variety of physiological processes such as tissue remodeling, wound healing, and angiogenesis.[4] However, their aberrant activity is associated with diseases like cancer, arthritis, and cardiovascular conditions.[4]
The assay described here utilizes a fluorogenic substrate based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5][6] The substrate, this compound-Gly-Leu-Dpa-Ala-Arg-NH₂, contains a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, (2,4-dinitrophenyl) (Dnp).[5] In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of fluorescence.[5] Upon cleavage of the peptide bond between Glycine and Leucine by an active MMP, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to the MMP activity.[5][6]
Key Signaling Pathways Regulating MMP Expression
MMP gene expression is regulated by a complex network of intracellular signaling pathways initiated by extracellular stimuli such as growth factors and cytokines.[7] Understanding these pathways is crucial for interpreting changes in MMP activity.
Figure 1: Simplified signaling pathway for MMP gene expression.
Quantitative Data: Substrate Specificity
The fluorogenic substrate this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ and its derivatives are cleaved by several MMPs, with varying efficiencies. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
| MMP Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference Substrate | Notes |
| MMP-1 (Collagenase-1) | 27,500 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | Lower efficiency compared to MMP-13.[8] |
| MMP-2 (Gelatinase-A) | High | This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | Efficiently cleaved.[9] |
| MMP-8 (Collagenase-2) | Increased 2- to 9-fold | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Higher specificity than the parent substrate.[10][11] |
| MMP-9 (Gelatinase-B) | 33,000 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | Moderate efficiency.[12] |
| MMP-12 (Macrophage Elastase) | 185,000 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | Highly selective for this substrate variant.[6][12] |
| MMP-13 (Collagenase-3) | 5,200 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | High efficiency.[8] |
| MMP-14 (MT1-MMP) | 7,900 | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | Good efficiency.[8] |
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35. Store at 4°C.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ in DMSO.[1] Store at -20°C, protected from light.[5]
-
MMP Inhibitor (Optional Control): A broad-spectrum MMP inhibitor such as GM6001 (100 µM) or EDTA (10 mM) can be used as a negative control.[13][14]
II. Cell Culture and Sample Preparation
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.
-
Cell Treatment: Treat cells with experimental compounds (e.g., inducers or inhibitors of MMP activity) in serum-free or low-serum media for the desired duration. Serum can contain MMPs and their inhibitors, which may interfere with the assay.
-
Sample Collection:
-
Conditioned Media: Carefully collect the cell culture supernatant (conditioned media) into a separate tube. Centrifuge at 1,000 x g for 10 minutes to remove cells and debris. The supernatant can be assayed directly or stored at -80°C.
-
Cell Lysates: Wash the cell monolayer with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the cell lysate.
-
III. MMP Activity Assay Workflow
Figure 2: General experimental workflow for the MMP activity assay.
IV. Assay Procedure
-
Plate Setup: To a 96-well black microplate, add your samples (conditioned media or cell lysate). Include appropriate controls:
-
Substrate Blank: Assay buffer only (no enzyme source).
-
Enzyme Blank: Sample without the fluorogenic substrate.
-
Positive Control: A known concentration of active recombinant MMP.
-
Inhibitor Control: Sample pre-incubated with an MMP inhibitor.[15]
-
-
Pre-incubation: If using an inhibitor, add it to the respective wells and pre-incubate the plate at 37°C for 10-15 minutes.[5]
-
Reaction Initiation: Dilute the substrate stock solution in assay buffer to the final desired concentration (typically in the low micromolar range). Add the diluted substrate to all wells to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).[1][4] Monitor the increase in fluorescence intensity over time (kinetic read) at 37°C, taking readings every 1-5 minutes for 30-60 minutes.
V. Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence reading of the substrate blank from all other readings.
-
Determine Initial Velocity (V₀): Plot the background-subtracted relative fluorescence units (RFU) against time for each sample. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Quantify MMP Activity: MMP activity is proportional to the calculated initial velocity. Results can be expressed as RFU/min or converted to moles of substrate cleaved per minute using a standard curve generated with a known amount of the fluorescent this compound product.
VI. Troubleshooting
Figure 3: Troubleshooting common issues in the MMP activity assay.
Conclusion
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Mca-Pro-Leu-OH as a Control in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mca-Pro-Leu-OH as a control standard in fluorescence-based enzyme assays, particularly for enzymes such as Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme 2 (ACE2).
Introduction
(7-Methoxycoumarin-4-yl)acetyl-Prolyl-Leucyl-Hydroxide (this compound-OH) is a fluorogenic compound widely employed as a reference standard in enzyme activity assays. In contrast to FRET (Fluorescence Resonance Energy Transfer) substrates where the Mca fluorophore is paired with a quencher, this compound-OH serves as a standalone fluorescent molecule. Its primary function in an assay is to generate a standard curve, enabling the conversion of relative fluorescence units (RFU) into molar concentrations of the fluorescent product released by enzymatic activity. This is crucial for quantifying enzyme kinetics and inhibitor efficacy.
Principle of Use as a Control
In a typical enzyme assay using a fluorogenic substrate, the enzyme cleaves the substrate, releasing a fluorescent fragment. The rate of increase in fluorescence is proportional to the enzyme's activity. To accurately quantify this activity (e.g., in moles of product formed per unit of time), a standard curve is required. This compound-OH, being a stable, purified fluorescent molecule with known spectral properties, is used to generate this curve. By preparing serial dilutions of this compound-OH and measuring their fluorescence, a linear relationship between concentration and fluorescence intensity can be established. This allows for the precise calculation of the amount of product generated in the enzymatic reaction.
Key Characteristics of this compound-OH
| Property | Value | Reference |
| Synonyms | MMP-2/MMP-7 Substrate Control, Fluorogenic | [1][2] |
| Molecular Formula | C₂₃H₂₈N₂O₇ | [1] |
| Molecular Weight | 444.48 g/mol | [1][2] |
| Excitation Wavelength | ~328 nm | [1][2] |
| Emission Wavelength | ~393 nm | [1][2] |
| Appearance | White Powder | [1] |
Applications
This compound-OH is a versatile control for various enzyme assays, including:
-
Matrix Metalloproteinases (MMPs): As a control for assays involving substrates like this compound-Gly-Leu-Dpa-Ala-Arg-NH₂, where Mca is the fluorophore.[3][4] It is particularly noted as a control for MMP-2 and MMP-7 assays.[1][2]
-
Angiotensin-Converting Enzyme 2 (ACE2): Used to create a standard curve for quantifying ACE2 activity when using fluorogenic substrates like Mca-Ala-Pro-Lys(Dnp)-OH.[5][6]
-
Other Proteases: Applicable in assays for other proteases that utilize Mca-based fluorogenic substrates.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound-OH as a standard in a 96-well plate format. Researchers should adapt these protocols to their specific enzyme and substrate systems.
Preparation of this compound-OH Stock Solution
-
Reconstitution: this compound-OH is typically supplied as a lyophilized powder. Reconstitute the powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Generation of a Standard Curve
-
Assay Buffer: Use the same assay buffer that will be used for the enzyme reaction to prepare all dilutions. This ensures that the fluorescence properties of this compound-OH are measured under the same conditions as the enzymatic reaction.
-
Serial Dilutions: Perform serial dilutions of the this compound-OH stock solution in the assay buffer to create a range of concentrations. The concentration range should encompass the expected concentration of the fluorescent product in the enzymatic reaction. An example dilution series is provided in the table below.
-
Plate Loading: Add a fixed volume (e.g., 100 µL) of each dilution to separate wells of a 96-well black plate suitable for fluorescence measurements. Include a "buffer blank" well containing only the assay buffer.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader set to the appropriate excitation (~328 nm) and emission (~393 nm) wavelengths.
-
Data Analysis: Subtract the fluorescence reading of the buffer blank from all other readings. Plot the corrected fluorescence intensity (RFU) against the corresponding this compound-OH concentration (e.g., in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope of this line represents the fluorescence per unit concentration (RFU/µM) and will be used to quantify the enzyme activity.
Example Standard Curve Concentrations
| Standard | This compound-OH Concentration (µM) | Volume of Stock (µL) | Volume of Assay Buffer (µL) |
| 1 | 10 | 10 (of 1 mM stock) | 990 |
| 2 | 5 | 500 (of Standard 1) | 500 |
| 3 | 2.5 | 500 (of Standard 2) | 500 |
| 4 | 1.25 | 500 (of Standard 3) | 500 |
| 5 | 0.625 | 500 (of Standard 4) | 500 |
| 6 | 0.3125 | 500 (of Standard 5) | 500 |
| 7 | 0 (Blank) | 0 | 1000 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for using this compound-OH as a control and the general principle of a FRET-based enzyme assay where it would be used.
Caption: Experimental workflow for using this compound-OH as a standard.
Caption: Principle of a FRET-based assay where this compound-OH is a control.
Troubleshooting and Considerations
-
Photobleaching: this compound-OH, like other fluorophores, is susceptible to photobleaching. Protect all solutions from light and minimize the exposure of the plate to the excitation light in the reader.
-
Solvent Effects: Ensure that the concentration of the organic solvent (e.g., DMSO) used to dissolve this compound-OH is consistent across all standards and is at a low enough final concentration in the assay to not affect enzyme activity.
-
Inner Filter Effect: At high concentrations, the fluorescence signal may not be linear with concentration due to the inner filter effect.[3] It is important to work within a concentration range where linearity is maintained.
-
pH Sensitivity: The fluorescence of coumarin derivatives can be pH-dependent. Always prepare standards in the same buffer as the enzymatic reaction to ensure consistent fluorescence quantum yield.
-
Purity: Use high-purity this compound-OH to ensure accurate standard curves. Impurities can lead to inaccurate quantification.[1]
By following these guidelines and protocols, researchers can effectively use this compound-OH as a reliable control to obtain accurate and reproducible quantitative data from their fluorescence-based enzyme assays.
References
- 1. This compound-OH | CymitQuimica [cymitquimica.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
protocol for measuring MMP12 activity with Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in various physiological and pathological processes, including tissue remodeling, inflammation, chronic obstructive pulmonary disease (COPD), and cancer.[1][2] Accurate measurement of MMP12 activity is crucial for understanding its biological functions and for the development of therapeutic inhibitors. This document provides a detailed protocol for a fluorogenic assay to determine MMP12 activity using the specific substrate Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2.
This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The substrate incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp).[3][4] In the intact peptide, the close proximity of the Dnp quencher suppresses the fluorescence of the Mca group.[3] Upon cleavage of the peptide by an active MMP12 enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3]
Data Presentation
Table 1: Physicochemical and Kinetic Properties of the Fluorogenic Substrate
| Property | Value | Reference |
| Substrate | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | [4] |
| Fluorophore (F) | Mca ((7-Methoxycoumarin-4-yl)acetyl) | [4] |
| Quencher (Q) | Dnp (on a Dap residue) | [4] |
| Excitation Wavelength (λex) | 325 - 328 nm | [5][6] |
| Emission Wavelength (λem) | 393 - 420 nm | [6] |
| kcat/Km for MMP12 | 1.85 x 10⁵ M⁻¹s⁻¹ | [7] |
| kcat/Km for MMP13 | 0.53 x 10⁵ M⁻¹s⁻¹ | [7] |
| kcat/Km for MMP9 | 0.33 x 10⁵ M⁻¹s⁻¹ | [7] |
Table 2: Recommended Reagents and Assay Conditions
| Parameter | Recommended Condition |
| Enzyme | Recombinant Human MMP12 |
| Assay Buffer | 50 mM Tris-HCl or HEPES, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 |
| Enzyme Activation (if using pro-MMP12) | 1 mM p-aminophenylmercuric acetate (APMA) |
| Final Substrate Concentration | 1 - 10 µM |
| Final Enzyme Concentration | 1 - 25 ng/reaction |
| Incubation Temperature | 37°C |
| Assay Format | 96-well black microplate |
| Instrumentation | Fluorescence plate reader |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5):
-
Prepare a stock solution of 1 M Tris-HCl, pH 7.5.
-
Prepare a stock solution of 5 M NaCl.
-
Prepare a stock solution of 1 M CaCl₂.
-
Prepare a 10% (w/v) solution of Brij-35.
-
To prepare 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 3 mL of 5 M NaCl, 1 mL of 1 M CaCl₂, and 0.5 mL of 10% Brij-35. Adjust the final volume to 100 mL with deionized water. The pH should be confirmed to be 7.5. Store at 4°C.
-
-
MMP12 Enzyme Stock Solution:
-
Reconstitute lyophilized recombinant human MMP12 in the assay buffer to a stock concentration of 1 µg/µL.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
MMP12 Enzyme Working Solution:
-
If using a pro-MMP12, activation is required. Dilute the pro-MMP12 stock solution in assay buffer containing 1 mM APMA and incubate at 37°C for at least 1 hour.
-
On the day of the experiment, thaw an aliquot of the activated MMP12 stock solution on ice.
-
Dilute the activated MMP12 stock solution with assay buffer to a working concentration of 1.25 ng/µL (for a final concentration of 25 ng in a 20 µL volume per well).[8] Keep on ice.
-
-
Substrate Stock Solution (1 mM):
-
Dissolve the this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 substrate in DMSO to a stock concentration of 1 mM.
-
Aliquot and store at -80°C, protected from light.
-
-
Substrate Working Solution (10 µM):
-
On the day of the experiment, thaw an aliquot of the substrate stock solution.
-
Dilute the 1 mM substrate stock solution 1:100 in assay buffer to a final concentration of 10 µM. Prepare a sufficient volume for all reactions.
-
-
Inhibitor Stock Solution (Optional):
-
For inhibitor screening, dissolve the test compound in an appropriate solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mM).
-
MMP12 Activity Assay Protocol
-
Prepare the 96-well Plate:
-
Add the following to the wells of a 96-well black microplate:
-
Blank (No Enzyme): 20 µL of assay buffer.
-
Positive Control (Enzyme, No Inhibitor): 20 µL of the diluted MMP12 enzyme working solution (1.25 ng/µL).
-
Test Wells (Enzyme + Inhibitor): A specified volume of the inhibitor solution and adjust the volume to 20 µL with the diluted MMP12 enzyme working solution.
-
-
Ensure all samples and controls are performed in at least duplicate.[8]
-
-
Pre-incubation:
-
If screening for inhibitors, pre-incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the inhibitor.
-
-
Initiate the Reaction:
-
Add 25 µL of the 10 µM substrate working solution to all wells to start the enzymatic reaction.[8] The final volume in each well will be 45 µL, with a final substrate concentration of approximately 5.5 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.
-
Set the excitation wavelength to 328 nm and the emission wavelength to 393 nm.[5]
-
Data Analysis
-
Subtract Background Fluorescence:
-
For each time point, subtract the average fluorescence intensity of the "Blank" wells from the fluorescence intensity of all other wells.
-
-
Determine the Rate of Reaction:
-
Plot the background-subtracted fluorescence intensity against time for each well.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. The rate is typically expressed in relative fluorescence units per minute (RFU/min).
-
-
Calculate Percent Inhibition (for inhibitor screening):
-
Percent Inhibition = [1 - (V₀ of Test Well / V₀ of Positive Control)] x 100
-
Visualizations
Caption: Workflow for MMP12 activity measurement.
Caption: MMP12's role in the ERK/P38 MAPK pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes: Developing a Kinetic Assay with Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Their activity is implicated in physiological processes like tissue remodeling and wound healing, as well as in pathological conditions such as arthritis and cancer metastasis.[2] The fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (may also be referred to by similar sequences), is a highly sensitive tool for measuring the enzymatic activity of various MMPs, including collagenases (MMP-1, MMP-8, MMP-13), gelatinases, and tumor necrosis factor-converting enzyme (TACE).[1][3] This document provides a detailed protocol for utilizing this substrate to perform continuous kinetic assays for enzyme characterization and inhibitor screening.
Assay Principle
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide substrate contains two critical moieties: a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa or Dnp).[4][5][6]
In the intact peptide, the Dnp quencher is in close proximity to the Mca fluorophore. When the Mca is excited by light, the energy is non-radiatively transferred to the Dnp moiety, quenching the fluorescence emission.[4][7] Upon enzymatic cleavage of the peptide bond between Glycine and Leucine by an active MMP, the Mca fluorophore and the Dnp quencher are separated.[4][5] This separation disrupts FRET, leading to a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4] This increase can be monitored in real-time to determine reaction kinetics.[2][4]
Figure 1: FRET-based mechanism of the Mca-peptide substrate.
Data Presentation
Quantitative data from kinetic assays should be structured for clarity. The following tables provide examples of typical instrument settings and kinetic parameters that can be obtained.
Table 1: Recommended Plate Reader Settings
| Parameter | Recommended Setting |
|---|---|
| Read Mode | Kinetic[8][9] |
| Excitation Wavelength | 325 - 328 nm[4][10] |
| Emission Wavelength | 393 - 420 nm[4] |
| Plate Type | Black, opaque 96-well or 384-well microplate[11] |
| Temperature | Optimal for the enzyme (e.g., 25°C or 37°C)[11][12] |
| Kinetic Reading | Every 60 seconds for 30-60 minutes[11] |
| Shaking | Intermittent or before first read to ensure mixing[8] |
| Gain/Sensitivity | Adjust to avoid detector saturation[8] |
Table 2: Example Kinetic Parameters for MMPs Note: This data is illustrative. Specific values must be determined experimentally as they vary with enzyme, substrate batch, and assay conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| MMP-12 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | - | - | 1.85 x 10⁵[13] |
| MMP-13 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | - | - | 0.53 x 10⁵[13] |
| MMP-9 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | - | - | 0.33 x 10⁵[13] |
| MMP-12 (FS-6) | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 130 ± 3 | 17.5 ± 0.3 | 1.35 x 10⁵[6] |
| TACE (FS-6) | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | - | - | ~0.8 x 10⁶[1] |
Experimental Protocols
Reagent Preparation
a) Assay Buffer:
-
Composition: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.[2]
-
Preparation: Prepare stock solutions of each component (e.g., 1 M Tris, 5 M NaCl, 1 M CaCl₂).[14] Combine and adjust the final volume with distilled H₂O. Adjust pH to 7.5 at the desired assay temperature. Store at 4°C.
b) Substrate Stock Solution (10 mM):
-
The substrate is often supplied lyophilized. It is recommended to dissolve it in a solvent like DMSO to create a concentrated stock solution.[12]
-
Procedure: Centrifuge the vial briefly. Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. Mix thoroughly by vortexing.
-
Storage: Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[15]
c) Enzyme Stock Solution:
-
Prepare a concentrated stock of the purified, active enzyme in a suitable buffer (refer to the manufacturer's data sheet).
-
Activation: Some MMPs are supplied as pro-enzymes and require activation (e.g., with APMA) prior to use. Follow the manufacturer's specific activation protocol.
-
Storage: Aliquot and store at -80°C. The final working concentration must be determined empirically but should result in a linear reaction rate for the duration of the assay.[11]
d) Inhibitor Stock Solution (for inhibition assays):
-
Dissolve the inhibitor compound in a suitable solvent (typically DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Prepare serial dilutions of the inhibitor for determining IC₅₀ or Kᵢ values.[16]
Protocol for Determining Enzyme Activity and Kinetics
This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.
Workflow Diagram:
Figure 2: Experimental workflow for determining enzyme kinetic parameters.
Procedure:
-
Prepare Substrate Dilutions: Create a series of substrate dilutions in Assay Buffer from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM, which should span below and above the expected Kₘ.[11]
-
Set Up the Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of each substrate dilution to the appropriate wells in triplicate.
-
Controls:
-
-
Equilibrate: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[2]
-
Initiate Reaction: Add 25 µL of the pre-diluted enzyme working solution to all wells (except the no-enzyme control). Mix gently by pipetting or use the plate reader's automated shaking feature.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader and begin kinetic measurements according to the settings in Table 1. Record data every minute for 30-60 minutes.
Protocol for Inhibitor Screening (IC₅₀ Determination)
Workflow Diagram:
Figure 3: Logic diagram for an enzyme inhibition screening assay.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Set Up the Plate:
-
Enzyme Addition and Pre-incubation: Add 25 µL of the enzyme working solution to all wells. Incubate the plate at the assay temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the substrate solution to all wells to start the reaction. The substrate concentration should ideally be at or near the Kₘ value determined previously.
-
Measure and Analyze: Immediately measure fluorescence kinetics as described above. Determine the initial velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC₅₀ value.
Data Analysis
-
Calculate Initial Velocity (V₀): For each reaction, plot the Relative Fluorescence Units (RFU) versus time (in seconds or minutes). The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).[18]
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation (Eq. 1) using a non-linear regression software to determine the Kₘ and Vₘₐₓ values.[19][20]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) --- (Eq. 1)
-
Calculate kcat: If the concentration of active enzyme ([E]) is known, the turnover number (kcat) can be calculated:
kcat = Vₘₐₓ / [E] --- (Eq. 2)
The specificity constant (kcat/Kₘ) can then be determined, which is a measure of the enzyme's catalytic efficiency.[13]
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plate reader instructions - Biomolecular Analysis Facility [med.virginia.edu]
- 10. This compound-OH | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 15. phytotechlab.com [phytotechlab.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 20. jackwestin.com [jackwestin.com]
Application of Mca-Pro-Leu in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-Pro-Leu and its derivatives are powerful fluorogenic substrates widely utilized in drug discovery for the sensitive and continuous measurement of the activity of specific proteases, primarily matrix metalloproteinases (MMPs) and thimet oligopeptidase. These substrates are designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). They incorporate a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher moiety, typically (2,4-dinitrophenyl) (Dnp). In the intact peptide, the close proximity of the Mca donor and Dnp quencher leads to the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone at a specific recognition site, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This allows for real-time kinetic analysis, high-throughput screening (HTS) of potential inhibitors, and the determination of enzyme kinetic parameters.
Featured Substrates and Enzyme Specificity
Several this compound containing peptides have been designed to exhibit selectivity for different proteases. The table below summarizes the kinetic parameters for some commonly used substrates.
| Substrate Sequence | Target Enzyme(s) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12 | 1.85 x 10⁵ | [1] |
| MMP-13 | 0.53 x 10⁵ | [1] | |
| MMP-9 | 0.33 x 10⁵ | [1] | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | MMP-1, MMP-8, MMP-13 | Increased 2- to 9-fold vs FS-1 | [2][3] |
| MT1-MMP (MMP-14) | Increased 3-fold vs FS-1 | [2][3] | |
| This compound-Gly-Pro-D-Lys(Dnp) | Thimet Oligopeptidase | - | [4][5][6] |
Applications in Drug Discovery
The primary applications of this compound substrates in drug discovery include:
-
Enzyme Activity Assays: Quantifying the enzymatic activity of purified recombinant enzymes or enzymes in biological samples.
-
Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential enzyme inhibitors.
-
Kinetic Studies: Determining kinetic parameters such as Kₘ, Vₘₐₓ, and kcat for enzymes and IC₅₀/Kᵢ values for inhibitors.
-
Biological Sample Analysis: Measuring protease activity in complex biological samples like cell lysates and tissue homogenates.[1]
Signaling Pathways of Target Enzymes
Understanding the signaling pathways in which these proteases are involved is crucial for contextualizing their role in disease and the potential impact of their inhibition.
MMP-9 in Cancer Metastasis
MMP-9 plays a critical role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[7] Its expression is regulated by a complex network of signaling pathways initiated by growth factors and inflammatory cytokines.[8][9][10]
MMP-12 in Chronic Obstructive Pulmonary Disease (COPD)
MMP-12, also known as macrophage elastase, is implicated in the pathogenesis of COPD, primarily through its role in inflammation and elastin degradation in the lungs. Its expression is induced by cigarette smoke and pro-inflammatory stimuli.[11][12][13]
MMP-13 in Osteoarthritis (OA)
MMP-13 is a key collagenase involved in the degradation of type II collagen in articular cartilage, a hallmark of osteoarthritis. Its expression in chondrocytes is upregulated by pro-inflammatory cytokines and growth factors.[14][15][16][17][18]
Experimental Protocols
I. General Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of a purified protease using a this compound based FRET substrate.
Materials:
-
Purified active enzyme (e.g., recombinant human MMP-9)
-
Fluorogenic substrate (e.g., this compound-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be at or below the Kₘ value for accurate kinetic measurements.
-
Prepare a working solution of the purified enzyme in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the enzyme solution to the appropriate wells.
-
Include a "no enzyme" control (substrate blank) containing only Assay Buffer and substrate to determine background fluorescence.
-
Include an "enzyme blank" containing only Assay Buffer and enzyme to measure any intrinsic fluorescence of the enzyme preparation.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the increase in fluorescence over time (kinetic read) at a constant temperature (e.g., 37°C).
-
II. High-Throughput Screening (HTS) for Inhibitors
This protocol is designed for screening a compound library to identify potential inhibitors of a target protease.
Materials:
-
Same as the General Enzyme Activity Assay
-
Compound library dissolved in DMSO
-
A known inhibitor of the target enzyme (e.g., GM6001 for MMPs) to serve as a positive control for inhibition.
Workflow Diagram:
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each test compound from the library into the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and wells with a known inhibitor at a concentration that gives maximal inhibition (positive control, 100% inhibition).
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately read the plate in a fluorescence plate reader in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each test compound relative to the controls.
-
Calculate the Z'-factor to assess the quality and reliability of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Inhibitor Potency (IC₅₀ Values):
The following table provides examples of IC₅₀ values for common inhibitors against relevant MMPs. Note that the specific values can vary depending on the assay conditions and the substrate used.
| Inhibitor | Target Enzyme | Approximate IC₅₀ |
| GM6001 | MMP-1 | 0.5 nM[19] |
| MMP-9 | Broad-spectrum | |
| MMP-12 | Broad-spectrum | |
| TIMP-1 | MMP-2 | < 6 nM |
| MMP-9 | Natural inhibitor |
III. Measuring Protease Activity in Cell Culture Supernatants
This protocol describes how to measure the activity of secreted proteases in cell culture media.
Materials:
-
Cell culture supernatant (collected from cells of interest)
-
Same reagents and equipment as the General Enzyme Activity Assay
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)
Procedure:
-
Sample Preparation:
-
Culture cells under desired conditions (e.g., with or without stimuli to induce protease secretion).
-
Collect the cell culture medium and centrifuge to remove cells and debris.
-
The supernatant can be used directly or stored at -80°C.
-
-
Pro-enzyme Activation (Optional): Many MMPs are secreted as inactive zymogens (pro-MMPs). To measure total MMP activity, pre-incubate the supernatant with APMA (e.g., 1-2 mM) for 1-4 hours at 37°C to activate the pro-enzymes. To measure only the endogenously active MMPs, omit this step.
-
Assay Performance:
-
Follow the procedure for the General Enzyme Activity Assay, substituting the purified enzyme with the cell culture supernatant (activated or not).
-
It is crucial to include a control of uncultured cell media to account for any background fluorescence or protease activity in the media itself.
-
Application to Thimet Oligopeptidase
This compound-Gly-Pro-D-Lys(Dnp) is a recognized FRET substrate for Thimet Oligopeptidase (TOP).[4][5][6] The assay principles and protocols described above for MMPs can be adapted for measuring TOP activity and screening for its inhibitors.
Key Considerations for TOP Assays:
-
Enzyme Activation: TOP may require pre-activation with a reducing agent like DTT (dithiothreitol).[20]
-
Assay Buffer: The optimal buffer composition for TOP activity may differ from that of MMPs. Consult relevant literature for specific buffer conditions.
-
Inhibitors: Specific inhibitors for TOP, such as JA-2, can be used as positive controls in screening assays.[2]
Troubleshooting
-
High Background Fluorescence:
-
Cause: Substrate degradation due to improper storage or light exposure.
-
Solution: Store substrate protected from light at -20°C or -80°C. Prepare fresh substrate solutions for each experiment.
-
-
Low Signal-to-Noise Ratio:
-
Cause: Sub-optimal enzyme or substrate concentration.
-
Solution: Optimize the concentrations of both enzyme and substrate to achieve a robust linear increase in fluorescence over time.
-
-
Inner Filter Effect:
-
Cause: At high substrate or compound concentrations, the excitation or emission light can be absorbed by the assay components, leading to a non-linear fluorescence response.
-
Solution: Work within a substrate concentration range where absorbance is low. If necessary, perform a correction calculation.
-
These detailed notes and protocols provide a comprehensive guide for the application of this compound based fluorogenic substrates in various aspects of drug discovery. By following these guidelines, researchers can obtain reliable and reproducible data for enzyme activity and inhibition studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alfagen.com.tr [alfagen.com.tr]
- 7. bethunecollege.ac.in [bethunecollege.ac.in]
- 8. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Matrix Metalloproteinases in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in Mca-Pro-Leu assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mca-Pro-Leu fluorogenic substrates, particularly in enzyme activity assays involving proteases like matrix metalloproteinases (MMPs).
Troubleshooting Guide: Low Signal
A common issue encountered in this compound assays is a weak or absent fluorescent signal. This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity.
Problem: The fluorescence signal is weak or indistinguishable from the blank control.
Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Verification Step |
| 1. Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[1] | 1. Storage: Aliquot the enzyme upon receipt and store at -70°C or -80°C. Avoid repeated freeze-thaw cycles.[1] 2. Positive Control: Test the enzyme activity with a known positive control substrate or a well-characterized inhibitor to confirm its viability.[1] |
| 2. Substrate Degradation | The this compound substrate is light-sensitive and can degrade if not stored correctly.[1] | 1. Storage: Ensure the substrate is stored at -20°C or -80°C and protected from light.[1] 2. Preparation: Prepare fresh substrate solutions for each experiment.[1] |
| 3. Incorrect Wavelength Settings | The fluorescence plate reader is not set to the optimal excitation and emission wavelengths for the Mca fluorophore. | 1. Wavelengths: Verify that the instrument settings are optimized for Mca, which are typically around 325-328 nm for excitation and 393-420 nm for emission.[1] It is advisable to confirm the optimal wavelengths using your specific instrumentation.[1] |
| 4. Suboptimal Reagent Concentrations | The concentrations of the enzyme or substrate may be too low, limiting the reaction rate. | 1. Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate. 2. Substrate Concentration: Ensure the substrate concentration is not limiting. It should ideally be at or above the Michaelis constant (Km) for the enzyme. |
| 5. Inappropriate Assay Conditions | Environmental factors such as pH and temperature can significantly impact enzyme activity. | 1. pH Optimization: The optimal pH for many MMPs is around 7.5.[1] It is recommended to test a pH range (e.g., 7.0-8.0) to find the best condition for your specific enzyme.[2] 2. Temperature: Ensure the assay is performed at the optimal temperature for the enzyme, typically 37°C. |
| 6. Peptide Adsorption | The substrate or enzyme may be adsorbing to the surface of the microplate wells.[1] | 1. Detergent: Consider including a non-ionic detergent like 0.01% Triton X-100 or 0.05% Brij-35 in the assay buffer to prevent adsorption.[1] |
| 7. Inner Filter Effect | At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a decrease in the observed fluorescence.[1] | 1. Concentration Range: Work within a substrate concentration range where its absorbance is low.[1] 2. Correction: If necessary, perform a correction calculation for the inner filter effect.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][3] The substrate peptide contains a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, typically 2,4-dinitrophenyl (Dnp).[1][3] In the intact peptide, the close proximity of the Mca and Dnp groups allows for FRET, where the energy from the excited Mca is transferred to the Dnp moiety, quenching the fluorescence emission.[1] When a protease cleaves the peptide bond between the fluorophore and the quencher, they are separated, disrupting FRET.[1][3] This disruption leads to an increase in the fluorescence of Mca, which is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for the Mca fluorophore?
The recommended excitation (Ex) and emission (Em) wavelengths for the Mca fluorophore are approximately 325-328 nm and 393-420 nm, respectively.[1] It is always advisable to confirm the optimal settings for your specific instrument.[1]
Q3: What controls are essential for a reliable this compound assay?
To ensure accurate and reliable data, the following controls should be included in your experimental setup:[1]
-
Substrate Blank (No-Enzyme Control): Contains the assay buffer and the this compound substrate, but no enzyme. This control helps determine the background fluorescence of the substrate and buffer.[1]
-
Enzyme Blank (No-Substrate Control): Contains the assay buffer and the enzyme, but no substrate. This measures any intrinsic fluorescence from the enzyme preparation.[1]
-
Positive Control: Contains the assay buffer, substrate, and an active enzyme. This confirms that the assay is working as expected.
-
Inhibitor Control: Contains the assay buffer, substrate, active enzyme, and a known inhibitor of the enzyme. This control demonstrates that the observed fluorescence increase is due to specific enzyme activity.[1]
-
Vehicle Control: If testing compounds dissolved in a solvent (e.g., DMSO), this well should contain all assay components plus the same concentration of the solvent. This accounts for any effects of the solvent on enzyme activity or fluorescence.[1]
Q4: How should I prepare and store the this compound substrate and enzyme?
Proper storage and handling are critical for maintaining the integrity of the assay reagents.
| Reagent | Preparation and Storage Guidelines |
| This compound Substrate | Prepare a stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C, protected from light. The substrate is typically water-soluble at the final assay concentration.[1] |
| Enzyme (e.g., MMP) | Reconstitute lyophilized enzyme in the recommended buffer. Aliquot into single-use volumes and store at -70°C or -80°C to prevent repeated freeze-thaw cycles.[1] |
| Assay Buffer | A common assay buffer consists of 50 mM Tris-HCl or HEPES, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35, with a pH of 7.5. The exact composition may need to be optimized for the specific enzyme.[1] |
Experimental Protocols
Key Experiment: Standard Enzyme Activity Assay
This protocol describes a general procedure for measuring enzyme activity using a this compound substrate in a 96-well plate format.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare working dilutions of the enzyme and substrate in pre-chilled assay buffer immediately before use.
-
-
Plate Setup:
-
Design a plate map that includes all necessary blanks and controls as described in the FAQ section.
-
-
Assay Procedure:
-
Add the appropriate components (assay buffer, enzyme, inhibitor, vehicle) to each well, excluding the substrate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the optimal excitation and emission wavelengths for Mca.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the Substrate Blank) from all other readings.
-
Plot the relative fluorescence units (RFU) against time for each well.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Visualizations
Enzymatic Reaction and FRET Mechanism
References
optimizing Mca-Pro-Leu concentration for kinetic studies
Welcome to the technical support center for optimizing Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ and related fluorogenic substrates for enzyme kinetic studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during kinetic assays using this compound substrates.
Q1: What is the underlying principle of the this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ assay?
A1: This assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide substrate contains a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa).[1][2][3] In the intact peptide, the quencher is close to the fluorophore, suppressing its fluorescence.[1][4] When an enzyme like a matrix metalloproteinase (MMP) cleaves the peptide bond (typically Gly-Leu), the Mca and Dpa groups are separated.[1][3][5] This separation disrupts FRET, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
Q2: My background fluorescence is very high. What are the possible causes and solutions?
A2: High background fluorescence can obscure the signal from enzymatic activity. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | The substrate may be degrading spontaneously. Run a "substrate-only" control (assay buffer + substrate, no enzyme) to measure this background rate.[1] Subtract this rate from all other measurements.[6] If the rate is excessively high, consider preparing fresh substrate stock. |
| Contaminated Reagents | Assay buffer components or the enzyme stock itself may be fluorescent. Measure the fluorescence of each component individually. |
| Incorrect Wavelengths | Ensure your plate reader is set to the optimal excitation and emission wavelengths for the Mca fluorophore.[1] |
| Well-to-Well Contamination | Use careful pipetting techniques to avoid cross-contamination. Preparing a master mix for reagents can help minimize variability.[1] |
Q3: I'm observing a non-linear reaction rate from the beginning of the assay. Why is this happening?
A3: A non-linear initial rate, often seen as a curve that plateaus quickly, can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Enzyme Concentration Too High | If the enzyme concentration is too high, the substrate is depleted rapidly, causing the reaction rate to slow down.[7] Perform a time-course experiment with several dilutions of your enzyme to find a concentration that results in a linear rate for an extended period (e.g., 30-60 minutes).[6][7] |
| Substrate Concentration Too Low | If the initial substrate concentration is well below the Michaelis constant (Kₘ), it will be consumed quickly. Ensure the substrate concentration is adequate for measuring the initial velocity. |
| Inner Filter Effect (IFE) | At high substrate or product concentrations, the solution can absorb excitation or emission light, leading to an artificially low fluorescence reading.[2][8][9] This causes a non-linear relationship between fluorophore concentration and signal.[8][10] To mitigate this, work with substrate concentrations where the total absorbance is low (ideally below 0.1) or apply a mathematical correction.[3][10][11] |
| Substrate Insolubility | The substrate may not be fully dissolved in the assay buffer, leading to inconsistent reaction rates. Some substrates require initial dissolution in an organic solvent like DMSO before dilution in the aqueous buffer.[3][12] |
Q4: How do I determine the optimal concentration of this compound for my kinetic study?
A4: The optimal concentration depends on the goal of your experiment. To determine kinetic parameters like Kₘ and Vₘₐₓ, you must measure the initial reaction rate over a range of substrate concentrations.[7][13][14] A typical range spans from 0.1 to 10 times the expected Kₘ.[6][7] If the Kₘ is unknown, start with a wide range of concentrations (e.g., 0.5 µM to 50 µM) to get an initial estimate. The data should generate a hyperbolic curve when plotting initial velocity versus substrate concentration.[13][14]
Q5: What is the "Inner Filter Effect" and how can I correct for it?
A5: The inner filter effect (IFE) is an artifact where the measured fluorescence is lower than the actual fluorescence due to absorption of light by components in the sample.[8][9][10]
-
Primary IFE: The sample absorbs the excitation light before it reaches the fluorophore.[8][10]
-
Secondary IFE: The sample re-absorbs the light emitted by the fluorophore before it reaches the detector.[8][10]
This effect is more pronounced at higher concentrations of light-absorbing molecules (including the substrate or product) and can lead to a non-linear signal response.[8]
Correction Methods:
-
Dilution: The simplest method is to dilute your sample until the absorbance is in a linear range (typically A < 0.1).[8][10]
-
Mathematical Correction: A common formula to correct for IFE is: Fcorrected = Fobserved × 10(Aex + Aem)/2 Where Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.[8][10]
Data and Instrument Settings
Proper instrument setup is critical for assay success. The following tables provide recommended starting points.
Table 1: Recommended Instrument Settings
| Parameter | Recommended Value | Notes |
| Excitation Wavelength (Ex) | ~325 - 328 nm | Optimal wavelength should be confirmed on your specific instrument.[1] |
| Emission Wavelength (Em) | ~393 - 420 nm | A spectral scan can help identify the peak emission.[1] |
| Assay Temperature | 37°C | Should be kept constant and is typical for MMP assays.[6][15] |
| Read Type | Kinetic | Measurements should be taken at regular intervals (e.g., every 1-2 minutes).[6] |
| Plate Type | Black, 96-well | Black plates minimize light scatter and background.[15] |
Experimental Protocols
Protocol 1: Determining Kₘ and Vₘₐₓ for an Enzyme with this compound Substrate
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for an enzyme.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[15]
-
Enzyme Stock: Dilute the enzyme in cold assay buffer to a working concentration. This concentration should be determined empirically to ensure a linear reaction rate over the desired measurement period.[6]
-
Substrate Stock: Prepare a concentrated stock of the this compound substrate in DMSO.[3]
-
Substrate Dilutions: Prepare a series of serial dilutions of the substrate in assay buffer. The concentrations should span a range from approximately 0.1x to 10x the expected Kₘ.[6]
-
-
Assay Setup (96-well plate):
-
Substrate Wells: Pipette 50 µL of each substrate dilution into different wells.
-
Controls:
-
Equilibrate the plate to the assay temperature (e.g., 37°C) in the microplate reader.[6]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Background Subtraction: For each time point, subtract the average fluorescence from the corresponding "Substrate Blank" well.[6]
-
Calculate Initial Velocity (V₀): Plot the background-subtracted fluorescence units (RFU) against time for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.[6]
-
Convert RFU/min to M/min: Use a standard curve generated with a known concentration of the free Mca fluorophore to convert the velocity from RFU/min to molar concentration per minute.
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.[6][13]
-
Visual Guides
The following diagrams illustrate key workflows and concepts for optimizing your kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. benchchem.com [benchchem.com]
- 11. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 12. benchchem.com [benchchem.com]
- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 14. Untitled Document [ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mca-Pro-Leu Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic assays using the fluorogenic substrate Mca-Pro-Leu and its derivatives. Our goal is to help you minimize background fluorescence and enhance the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my assay using this compound?
High background fluorescence in assays with this compound and similar fluorogenic peptides can originate from several sources:
-
Substrate Instability: The peptide substrate itself can be unstable and undergo auto-hydrolysis, leading to the spontaneous release of the Mca (7-methoxycoumarin-4-acetyl) fluorophore. This is a common cause of high signal in "no-enzyme" control wells.[1]
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds or unintended proteases that can cleave the substrate.
-
Autofluorescence from Biological Samples: In cell-based assays, endogenous cellular components such as NADH, collagen, and riboflavin can fluoresce, particularly in the blue-green region of the spectrum where Mca emits.[2]
-
Assay Media and Components: Standard cell culture media often contain inherently fluorescent components like phenol red and fetal bovine serum (FBS). Aromatic amino acids in FBS are a known source of autofluorescence.[3]
-
Fixative-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[4]
Q2: How can I determine if autofluorescence from my cells or media is contributing to the high background?
To assess the contribution of autofluorescence, it is essential to include proper controls in your experimental setup. The most critical control is an "unstained" sample, which includes your cells and all assay components except for the this compound substrate. By measuring the fluorescence of this control, you can quantify the baseline autofluorescence. If this unstained control shows high fluorescence, it indicates a significant contribution from your cells or media.
Q3: My "no-enzyme" control shows a high fluorescence signal. What are the likely causes and how can I fix it?
A high signal in the "no-enzyme" control strongly suggests non-enzymatic hydrolysis of the this compound substrate or contamination. Here’s how to troubleshoot:
-
Prepare Fresh Substrate: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your this compound substrate. Always prepare fresh working solutions for each experiment.
-
Protect from Light: Fluorophores are light-sensitive. Protect your substrate from light during storage and handling to prevent photodecomposition.[1]
-
Use High-Purity Reagents: Ensure you are using high-purity, sterile water and reagents for your buffers. Prepare fresh buffers for each assay and consider filtering them.
-
Check Substrate Purity: If you suspect the purity of your substrate, you can analyze it using HPLC. If impurities are found, consider purchasing the substrate from a different, reputable supplier.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: High Background Fluorescence in Cell-Based Assays
High background in cell-based assays is a frequent issue that can mask the specific signal from enzymatic activity.
Troubleshooting Workflow for High Background in Cell-Based Assays
Caption: Troubleshooting workflow for high background fluorescence in cell-based assays.
Solutions:
-
Optimize Your Cell Culture Medium:
-
Switch to Phenol Red-Free Medium: Phenol red is a common pH indicator in cell culture media that significantly contributes to background fluorescence.[3][5] Using a phenol red-free formulation, especially during the assay, can dramatically reduce background.
-
Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains fluorescent molecules. Reducing the FBS concentration to the minimum required for cell viability or using a serum-free medium can lower background noise.[3] For short-term assays, consider replacing the culture medium with a low-autofluorescence buffer like Phosphate-Buffered Saline (PBS).[3]
-
-
Address Cellular Autofluorescence:
-
Use Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue-green spectrum. If possible, choose a fluorogenic substrate with a red-shifted fluorophore (emission > 600 nm) to improve the signal-to-noise ratio.
-
Chemical Quenching: For fixed cells, treatment with a chemical quenching agent like sodium borohydride can reduce aldehyde-induced autofluorescence.[4]
-
Data Presentation: Impact of Media Components on Background Fluorescence
While a direct quantitative comparison is highly dependent on the specific instruments and reagents used, the following table summarizes the expected qualitative and semi-quantitative impact of common media components on background fluorescence and the signal-to-blank (S/B) ratio.
| Media Component | Impact on Background Fluorescence | Expected Effect on S/B Ratio | Recommended Action |
| Phenol Red | High | Significant Decrease[3][5] | Use phenol red-free medium for the assay.[3][5] |
| Fetal Bovine Serum (FBS) | Moderate to High | Decrease (especially at >5% concentration)[3] | Reduce FBS concentration or use serum-free medium/PBS for the assay.[3] |
| Riboflavin | Moderate | Decrease | If background is still high, consider specialized low-fluorescence media.[2] |
Experimental Protocols
Protocol 1: General Matrix Metalloproteinase (MMP) Activity Assay using a FRET Peptide Substrate
This protocol describes a general method for measuring the activity of MMPs, such as MMP-9, which are known to cleave this compound-based substrates.[4] This is a Fluorescence Resonance Energy Transfer (FRET) based assay.
Materials:
-
Recombinant active MMP-9
-
This compound-Gly-Leu-Dpa-Ala-Arg-NH2 (or similar FRET substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Inhibitor (optional, for control): A known MMP inhibitor (e.g., GM6001)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate in DMSO.
-
Dilute the active MMP-9 enzyme in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of diluted active MMP-9 to the sample wells.
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding it to the plate.
-
For the "no-enzyme" control, add 10 µL of assay buffer instead of the enzyme solution.
-
-
Initiate the Reaction:
-
Start the reaction by adding 40 µL of the diluted FRET substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the Mca fluorophore (typically Ex/Em = 325/393 nm).
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the V₀ of the "no-enzyme" control from all other readings.
-
Protocol 2: Reducing Fixative-Induced Autofluorescence
This protocol is for reducing autofluorescence in cells fixed with aldehyde-based fixatives.
Materials:
-
Fixed cells in a microplate
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Fixation and Washing:
-
Fix your cells according to your standard protocol (e.g., 4% paraformaldehyde in PBS).
-
Wash the cells three times with PBS to completely remove the fixative.
-
-
Quenching:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Add the freshly prepared NaBH₄ solution to your fixed cells and incubate for 15-30 minutes at room temperature.
-
-
Final Washes:
-
Thoroughly wash the cells three to four times with PBS to remove all traces of sodium borohydride before proceeding with your staining or assay protocol.
-
Signaling Pathway
MMP-9 Signaling in Cancer Metastasis
This compound and its derivatives are often used to measure the activity of Matrix Metalloproteinases (MMPs), such as MMP-9. MMP-9 plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[6][7] Various extracellular signals, including growth factors and pro-inflammatory cytokines, can activate intracellular signaling cascades that lead to the transcription and secretion of MMP-9.[6][8]
Caption: MMP-9 signaling pathway in cancer cell metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. ibidi.com [ibidi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. promocell.com [promocell.com]
- 5. researchgate.net [researchgate.net]
- 6. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Mca-Pro-Leu assay variability and reproducibility issues
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering variability and reproducibility issues with Mca-Pro-Leu based protease assays. Below are frequently asked questions, troubleshooting guides, and standardized protocols to help you achieve reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide substrate contains a fluorescent donor group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, such as (2,4-Dinitrophenyl) (Dnp). In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. When a protease cleaves the peptide bond between these two moieties, they are separated, disrupting FRET and leading to a measurable increase in fluorescence. This increase is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for Mca fluorescence?
The recommended excitation (Ex) and emission (Em) wavelengths for the Mca fluorophore are approximately 325-328 nm and 393-420 nm, respectively.[1][2] It is highly advisable to perform a wavelength scan on your specific instrument to determine the optimal settings for your experimental conditions.
Q3: What essential controls should be included in every this compound assay plate?
To ensure data accuracy and reliability, the following controls are critical for each experiment:
-
Substrate Blank (No-Enzyme Control): Contains the assay buffer and substrate, but no enzyme. This measures the background fluorescence of the substrate and buffer.[1]
-
Enzyme Blank (No-Substrate Control): Contains the assay buffer and enzyme, but no substrate. This measures the intrinsic fluorescence of the enzyme preparation.[1]
-
Positive Control: Contains buffer, substrate, and a known active enzyme. This confirms that the assay components are working correctly.[1]
-
Negative Control (Inhibitor Control): Contains buffer, substrate, active enzyme, and a known inhibitor of the target protease (e.g., EDTA for metalloproteinases). This verifies that the observed activity is specific to the enzyme.[1]
-
Vehicle Control: If testing compounds dissolved in a solvent (e.g., DMSO), this well contains all assay components plus the same final concentration of the solvent. This accounts for any effects of the solvent on enzyme activity or fluorescence.[1]
Assay Principle and Workflow Visualization
The following diagrams illustrate the core principle of the FRET-based assay and a general workflow for a typical experiment.
Troubleshooting Guide
This section addresses the most common sources of variability and poor reproducibility in a question-and-answer format.
Q4: My "no-enzyme" control shows high background fluorescence. What are the likely causes and solutions?
High background in the absence of an enzyme can obscure the true signal and reduce the assay window.
| Potential Cause | Solution |
| Substrate Degradation | The substrate is sensitive to light and freeze-thaw cycles. Store it protected from light at -20°C or -80°C and prepare fresh working solutions for each experiment from single-use aliquots.[1][3] |
| Contaminated Reagents | Buffers or water may be contaminated with fluorescent compounds or other proteases. Use high-purity, sterile reagents and prepare fresh, filtered buffers.[1][3] |
| Compound Autofluorescence | Test compounds may be inherently fluorescent at the assay wavelengths. Run a parallel control with the compound and buffer alone (no enzyme/substrate) and subtract this value from the experimental wells.[1] |
| Incorrect Wavelengths | Instrument settings may not be optimal. Verify the excitation and emission wavelengths are correct for Mca (~328 nm Ex, ~400 nm Em).[1] |
Q5: Why am I seeing low or no signal even in my positive control wells?
A weak or absent signal points to a problem with a critical component of the reaction.
| Potential Cause | Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles and always keep the enzyme on ice during preparation.[1][4] |
| Sub-optimal Assay Conditions | The buffer pH, temperature, or ionic composition may not be optimal for your specific enzyme. Consult the literature for the ideal conditions for your protease. A common buffer is 50 mM Tris or HEPES, pH 7.4-7.5, with NaCl and CaCl₂.[1][2] |
| Incorrect Instrument Settings | The plate reader gain or sensitivity setting may be too low. Optimize the gain to amplify the signal without saturating the detector. For top-reading instruments, ensure the "top/top" setting is selected.[4][5] |
| Presence of Inhibitors | Samples may contain endogenous inhibitors (e.g., EDTA for metalloproteases). Consider sample dilution or purification steps to remove them.[4] |
Q6: My replicate wells show high variability (high Coefficient of Variation, %CV). How can I improve reproducibility?
Inconsistent results between identical wells compromise data quality and statistical significance.
| Potential Cause | Solution |
| Pipetting Inaccuracies | Small volume variations can lead to large signal differences. Use calibrated pipettes with proper, consistent technique (e.g., reverse pipetting for viscous solutions). Prepare a master mix for common reagents to be added to all wells to minimize pipetting steps.[1][4] |
| Incomplete Mixing | Reagents may not be homogeneously distributed in the well. Ensure thorough but gentle mixing after reagent addition, avoiding air bubbles. Intermittent shaking in the plate reader can also help.[2][4] |
| Temperature Gradients | Temperature differences across the plate can alter enzyme kinetics. Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.[4] |
| Well Evaporation | Evaporation, especially from outer wells during long kinetic runs, concentrates reagents. Use plate sealers and consider avoiding the outer wells of the plate for critical samples.[4] |
Troubleshooting and MMP Activation Pathway
The following diagram provides a logical workflow for diagnosing common assay problems. Many this compound substrates are designed for Matrix Metalloproteinases (MMPs), whose activation is a key biological process.
Standardized Experimental Protocol
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme, substrate, and plate reader.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your protease. A common example is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.[2] Allow the buffer to reach the desired assay temperature (e.g., 37°C) before use.
-
Enzyme Working Solution: Thaw the enzyme stock on ice. Dilute it to the final desired concentration in cold assay buffer immediately before use. Keep the working solution on ice.
-
Substrate Stock Solution: Dissolve the this compound substrate in a high-quality solvent like DMSO to create a concentrated stock (e.g., 10 mM). Store in single-use aliquots, protected from light, at -20°C or -80°C.[4]
-
Substrate Working Solution: Thaw a substrate aliquot and dilute it to the final working concentration in assay buffer. Protect this solution from light.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Add test compounds, vehicle controls, and inhibitor controls to the appropriate wells of a black, flat-bottom 96-well plate.[4][6]
-
Add Enzyme: Add the enzyme working solution to all wells except the "Substrate Blank" wells.
-
Pre-incubation: If testing inhibitors, pre-incubate the plate at the assay temperature (e.g., 37°C) for 10-15 minutes to allow for enzyme-inhibitor binding.[1]
-
Initiate Reaction: To start the reaction, add the substrate working solution to all wells. It is recommended to use a multichannel pipette and prepare a master mix to ensure a consistent start time across wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the increase in fluorescence in a kinetic mode (reading every 1-2 minutes for 30-60 minutes) using optimal wavelengths (Ex ~328 nm, Em ~400 nm).[1]
3. Data Analysis:
-
Subtract Background: For each time point, subtract the average fluorescence reading of the "Substrate Blank" wells from all other wells.
-
Determine Reaction Rate: Plot fluorescence intensity versus time for each well. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Calculate Inhibition (if applicable): Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
Quantitative Assay Performance Metrics
Strive for the following performance metrics to ensure a robust and reliable assay.
| Parameter | Description | Recommended Value |
| Z'-Factor | A measure of assay quality, separating the signal window from data variation. | Z' > 0.5 |
| Coefficient of Variation (%CV) | Measures the variability between replicate wells. | %CV < 10% |
| Signal-to-Background (S/B) | The ratio of the positive control signal to the negative control signal. | S/B ≥ 3 |
References
solving Mca-Pro-Leu solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Mca-Pro-Leu in aqueous buffers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a fluorogenic peptide fragment. It is often incorporated into larger peptide sequences to create substrates for enzymes like matrix metalloproteinases (MMPs).[1][2] The solubility of this peptide is critical for accurate and reproducible results in enzyme activity assays and other biochemical applications.[3][4] Incomplete dissolution can lead to inaccurate concentration measurements and affect experimental outcomes.[3]
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of peptides like this compound is determined by several factors:
-
Amino Acid Composition: The presence of hydrophobic amino acids, such as Proline (Pro) and Leucine (Leu), can decrease solubility in aqueous solutions.[3][4]
-
pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where its net charge is zero.[4] Adjusting the pH of the buffer away from the pI can increase solubility.[4][5]
-
Peptide Length: While this compound is a relatively short peptide, longer peptides containing this sequence may have lower solubility.[3][4]
-
Counterion: this compound is often supplied as a trifluoroacetate (TFA) salt, which can enhance its solubility.[6][7]
Q3: My this compound solution appears cloudy. What does this indicate?
A cloudy or hazy appearance in your peptide solution is a common sign of aggregation or precipitation.[8] This can happen if the peptide's solubility limit in the chosen buffer has been exceeded or if the buffer conditions are promoting self-association.[8] It is crucial to address this issue to ensure the correct concentration of the peptide is being used in your experiment.
Q4: Can I use organic solvents to dissolve this compound?
Yes, for hydrophobic peptides, using a small amount of an organic co-solvent can be an effective strategy.[9][10] Dimethyl sulfoxide (DMSO) is a common choice due to its low toxicity in most cell-based assays.[10][11] However, it's important to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add it to the aqueous buffer while stirring to prevent precipitation.[9][10] The final concentration of the organic solvent should be kept to a minimum to avoid interfering with the experiment.[3]
Q5: How should I store my this compound solutions?
For long-term storage, it is recommended to store lyophilized this compound at -20°C or below.[5] Once dissolved, peptide solutions are less stable.[5] It is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][12]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this systematic approach. It is highly recommended to first test the solubility with a small amount of the peptide before attempting to dissolve the entire sample.[8][9]
Initial Solubility Test
A preliminary solubility test is a crucial first step to identify an appropriate solvent without risking the entire stock of the peptide.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
Aliquot: Weigh out a small, known amount of the peptide (e.g., 0.1 mg).
-
Initial Solvent: Add a small volume of high-purity water (e.g., 100 µL) to the peptide.
-
Agitation: Vortex the solution for 30-60 seconds.[8]
-
Observation: Visually inspect the solution for clarity. If it is not fully dissolved, proceed with the troubleshooting steps below.
Step-by-Step Dissolution Workflow
If the initial test in water fails, proceed with the following steps sequentially.
Caption: A workflow for systematically troubleshooting this compound solubility.
Detailed Troubleshooting Steps
-
Aqueous Solution: Start with sterile, distilled water.[13] Peptides are generally most stable at a neutral pH.[9]
-
pH Adjustment:
-
Acidic Conditions: If the peptide is not soluble in water, try adding a small amount of a 10% acetic acid solution.[3][14] Basic peptides are more soluble in acidic solutions.[3]
-
Basic Conditions: Alternatively, for acidic peptides, a dilute solution of ammonium bicarbonate (e.g., 0.1 M) can be used.[9]
-
-
Organic Co-solvents: For highly hydrophobic peptides, an organic solvent may be necessary.[9][10]
-
Physical Methods:
-
Sonication: Brief periods of sonication can help to break up aggregates and enhance solubility.[9][14] It is advisable to cool the sample on ice between sonication bursts to prevent heating and potential degradation of the peptide.[8]
-
Gentle Warming: In some cases, gently warming the solution (to no more than 40°C) may aid dissolution.[14][15] However, this should be done with caution to avoid peptide degradation.[3]
-
-
Final Check: After each step, visually inspect the solution for clarity. Before use in an assay, it is good practice to centrifuge the solution and use the supernatant to remove any remaining micro-aggregates.[3][14]
Data and Protocols
Recommended Assay Buffers
This compound is often a component of larger substrates used in matrix metalloproteinase (MMP) assays. The composition of the assay buffer can impact both enzyme activity and substrate solubility.
| Buffer Component | Concentration | Purpose | Reference(s) |
| Tris-HCl or HEPES | 50 mM | pH buffering | [12] |
| NaCl | 150 mM | Ionic strength | [12] |
| CaCl₂ | 10 mM | Required for MMP activity | [12] |
| Brij-35 | 0.05% | Non-ionic detergent to prevent aggregation | [12] |
| pH | 7.5 | Optimal for many MMPs | [12] |
Note: The optimal buffer composition may vary depending on the specific enzyme and experimental conditions. It is always recommended to consult the literature for the specific application.
General Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration and solvent will depend on the results of your initial solubility tests.
-
Equilibrate: Allow the lyophilized peptide to reach room temperature before opening the vial.[5]
-
Initial Dissolution: Based on your solubility tests, add the appropriate solvent (e.g., water, dilute acetic acid, or a minimal amount of DMSO) to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use brief sonication.[8]
-
Dilution: If an organic co-solvent was used, slowly add the stock solution to your final aqueous buffer with constant stirring.[9]
-
Final Concentration: Dilute the stock solution to the desired final working concentration in the appropriate assay buffer.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. lifetein.com [lifetein.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
interference in Mca-Pro-Leu assays from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mca-Pro-Leu and similar fluorogenic peptide substrates in assays with biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorescence-based method used to measure the activity of various proteases, particularly matrix metalloproteinases (MMPs) and caspases. The assay utilizes a synthetic peptide substrate that contains a fluorescent donor molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule. In the intact peptide, the quencher is in close proximity to the Mca, suppressing its fluorescence through Förster Resonance Energy Transfer (FRET). When a protease cleaves the peptide bond between specific amino acids (e.g., Pro-Leu), the Mca and the quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for Mca-based assays?
The optimal excitation wavelength for Mca is approximately 325-328 nm, and the emission wavelength is typically in the range of 393-420 nm. It is crucial to confirm the optimal wavelengths using your specific fluorometer or plate reader to ensure maximum sensitivity.
Q3: What types of biological samples can be used with this compound assays?
This compound assays can be adapted for a variety of biological samples, including:
It is important to note that each sample type may contain endogenous substances that can interfere with the assay. Proper sample preparation and the inclusion of appropriate controls are critical for obtaining accurate results.
Q4: What are the essential controls to include in my this compound assay?
To ensure the validity of your results, the following controls are highly recommended:
-
Substrate Blank (No-Enzyme Control): Contains the assay buffer and substrate but no sample. This control measures the background fluorescence of the substrate and buffer.
-
Enzyme Blank (No-Substrate Control): Contains the assay buffer and your biological sample but no substrate. This is essential for determining the intrinsic fluorescence (autofluorescence) of your sample.
-
Positive Control: A known amount of purified, active enzyme (e.g., a recombinant MMP) is used to confirm that the assay is working correctly.
-
Vehicle Control: If your test compounds or inhibitors are dissolved in a solvent (e.g., DMSO), this control contains the assay buffer, substrate, enzyme, and the same concentration of the solvent to account for any effects of the solvent on enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage (exposure to light or multiple freeze-thaw cycles).2. Autofluorescence of Sample: Components within the biological sample (e.g., serum proteins, cell culture media components) are naturally fluorescent at the assay wavelengths.[6]3. Contaminated Reagents: Assay buffers or other reagents may be contaminated with fluorescent compounds. | 1. Aliquot the substrate upon receipt and store it protected from light at -20°C or -80°C. Prepare fresh substrate dilutions for each experiment.2. Run an "Enzyme Blank" (sample + buffer, no substrate) for every sample to measure and subtract the background fluorescence.3. Use high-purity, sterile reagents and prepare fresh buffers. |
| Low or No Signal | 1. Inactive Enzyme: The target enzyme in the sample may be inactive due to degradation, improper storage, or the presence of endogenous inhibitors.2. Incorrect Wavelength Settings: The fluorometer is not set to the optimal excitation and emission wavelengths for Mca.3. Suboptimal Assay Conditions: The pH, temperature, or buffer composition (e.g., lack of necessary cofactors like Ca2+ and Zn2+ for MMPs) may not be optimal for enzyme activity. | 1. Ensure proper sample handling and storage to maintain enzyme activity. Use a positive control with a known active enzyme to verify the assay setup. Consider activating pro-enzymes if necessary (e.g., using APMA for pro-MMPs).[1]2. Verify and optimize the wavelength settings on your instrument (Ex: ~328 nm, Em: ~393-420 nm).3. Consult the literature for the optimal buffer conditions for your enzyme of interest. A common assay buffer for MMPs is 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors.2. Variable Enzyme Activity: Inconsistent sample handling or preparation leading to variations in enzyme activity between samples.3. Inner Filter Effect: At high concentrations, components in the sample (e.g., hemoglobin) or the substrate itself can absorb the excitation or emission light, leading to a non-linear fluorescence response.[7][8] | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to minimize well-to-well variation.2. Standardize your sample preparation protocol and ensure all samples are processed consistently.3. Dilute the sample to reduce the concentration of interfering substances. Perform a substrate titration to determine the optimal concentration that gives a linear response. A correction formula can be applied if the absorbance of the interfering substance at the excitation and emission wavelengths is known.[8] |
| False Positives (Apparent Inhibition) | 1. Fluorescence Quenching: Components in the biological sample or test compounds can directly quench the fluorescence of Mca, mimicking enzyme inhibition.[9][10]2. Light Scattering: Lipemic (high lipid) samples can scatter light, leading to inaccurate fluorescence readings.[11][12][13] | 1. To distinguish from true inhibition, measure the fluorescence of Mca in the presence of the sample/compound without the enzyme. A decrease in fluorescence indicates quenching. Consider using time-resolved fluorescence if available, as quenching can affect the fluorescence lifetime.2. Centrifuge lipemic samples at high speed to pellet the lipids. Sample dilution can also mitigate this effect.[11] |
| False Negatives (Apparent Activation) | 1. Autofluorescent Compounds: Test compounds or endogenous molecules in the sample that fluoresce at the same wavelengths as Mca can mask true inhibition or give the appearance of enzyme activation. | 1. Screen all test compounds and biological samples for autofluorescence by measuring their fluorescence in the assay buffer without the Mca substrate. Subtract this background from the final readings. |
Quantitative Data
Table 1: Kinetic Parameters of Various MMPs with Mca-Based Substrates
| Enzyme | Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MMP-1 | This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | - | - | - | [14] |
| MMP-1 | Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | 26.61 | - | - | [2] |
| MMP-3 | This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | - | - | - | [14] |
| MMP-9 | Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH₂ | - | - | - | [15] |
Note: Kinetic parameters can vary significantly depending on the assay conditions (e.g., buffer composition, pH, temperature). The values presented are for reference and direct comparison across different studies should be made with caution.
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates for MMP Activity Assay
This protocol provides a general guideline for preparing tissue homogenates. Optimization may be required depending on the tissue type.[1][2]
-
Homogenization:
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.
-
Weigh the tissue and place it in a pre-chilled homogenization tube.
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100) at a ratio of approximately 500 µL of buffer per 10 mg of tissue.[3]
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., Potter-Elvehjem) or a bead mill until no visible tissue fragments remain.
-
For further cell disruption and to shear DNA, sonicate the homogenate on ice.[3]
-
-
Clarification:
-
Centrifuge the homogenate at 10,000 x g or higher for 20 minutes at 4°C to pellet cell debris.[3]
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
-
Storage:
-
Use the lysate immediately for the this compound assay or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Cell Lysates from Cultured Cells
This protocol is suitable for both adherent and suspension cells.[3][4][5][16]
-
Cell Harvesting:
-
Adherent Cells: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer or a buffer compatible with your target enzyme) to the plate and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS and then resuspend in lysis buffer.
-
-
Lysis:
-
Incubate the cell suspension in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to ensure complete cell disruption and to shear DNA.
-
-
Clarification:
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Transfer the clear supernatant to a new pre-chilled tube.
-
-
Protein Concentration and Storage:
-
Measure the protein concentration of the lysate.
-
Use immediately or aliquot and store at -80°C.
-
Visualizations
MMP Signaling Pathway in Cancer Progression
Caption: MMP signaling pathway in cancer.
Caspase Activation Cascade in Apoptosis
Caption: Caspase activation cascade in apoptosis.
Troubleshooting Logic for Fluorescence Interference
Caption: Troubleshooting fluorescence interference.
References
- 1. quickzyme.com [quickzyme.com]
- 2. quickzyme.com [quickzyme.com]
- 3. ptglab.com [ptglab.com]
- 4. biomol.com [biomol.com]
- 5. Cell Lysate Preparation Protocol - FineTest ELISA Kit | FineTest Antibody [fn-test.com]
- 6. bt-laboratory.com [bt-laboratory.com]
- 7. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the difference between static quenching and FRET? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. eclinpath.com [eclinpath.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Sensitivity of Mca-Pro-Leu Based MMP Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Matrix Metalloproteinase (MMP) detection using the Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 MMP assay?
This assay operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The peptide substrate incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dpa).[1][2] In the intact substrate, the close proximity of the Mca and Dpa moieties allows for FRET, where the energy from the excited Mca is transferred to the Dpa, quenching the fluorescence emission.[2] Upon cleavage of the peptide by an active MMP, the Mca fluorophore and the Dpa quencher are separated.[1] This disruption of FRET leads to a significant increase in the fluorescence intensity of Mca, which is directly proportional to the MMP activity.[2]
Q2: What are the optimal excitation and emission wavelengths for the Mca fluorophore?
The recommended excitation (Ex) and emission (Em) wavelengths for Mca are approximately 325-328 nm and 393-420 nm, respectively.[2] It is crucial to confirm the optimal wavelengths using your specific laboratory instrumentation.
Q3: Why is the Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) substrate considered to have improved properties?
The N-terminal elongation of the commonly used MMP substrate (FS-1) with a Lysine residue to create FS-6 results in a fluorogenic peptide with enhanced substrate properties.[3][4] Compared to FS-1, FS-6 exhibits a two- to nine-fold increased specificity constant (kcat/Km) for collagenases (MMP-1, MMP-8, MMP-13) and a threefold increase for MT1-MMP (MMP-14), while maintaining high specificity for gelatinases and matrilysin.[3][4]
Q4: Can this substrate be used for in situ cell-based assays?
Yes, the Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) substrate is fully water-soluble, which allows for the measurement of metalloproteinase activity in tissue culture conditions, including on the surface of viable cells.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound based MMP detection assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme: Improper storage, handling, or multiple freeze-thaw cycles can lead to loss of enzyme activity.[2] | Aliquot the enzyme upon receipt and store it at -70°C or -80°C. Avoid repeated freeze-thaw cycles. Always test enzyme activity with a known positive control.[2] |
| Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be ideal for the specific MMP being assayed.[2] | Consult the literature for the optimal assay conditions for your MMP of interest. A common assay buffer is 50 mM HEPES or Tris, pH 7.4, containing NaCl and CaCl2.[2] | |
| Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for Mca.[2] | Verify that the instrument settings are optimized for Mca (Ex: ~328 nm, Em: ~400 nm).[2] | |
| High Background Fluorescence | Substrate Degradation: Improper storage or handling can lead to spontaneous cleavage of the substrate.[2] | Store the substrate at -20°C or -80°C, protected from light.[2][5] |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | Use high-purity, sterile reagents. Prepare fresh buffers and filter-sterilize if necessary.[2] | |
| Autofluorescence from Test Compounds: When screening inhibitors, the compounds themselves may be fluorescent at the assay wavelengths.[2] | Run a parallel assay with the test compound and buffer alone (without enzyme or substrate) to measure its intrinsic fluorescence. Subtract this value from the experimental wells.[2] | |
| Inconsistent or Non-reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability.[2] | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize well-to-well variation.[2] |
| Incomplete Solubilization of Substrate: The substrate may not be fully dissolved in the assay buffer.[6] | Initially dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it to the final concentration in the aqueous assay buffer.[6] | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can lead to inconsistencies.[7] | Avoid using the outer wells for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[7] |
Experimental Protocols
Standard MMP Activity Assay Protocol
This protocol outlines the general steps for measuring MMP activity using the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[8]
-
Reconstitute the lyophilized MMP enzyme in the assay buffer to the desired concentration. Aliquot and store at -80°C.[2]
-
Prepare a stock solution of the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate in DMSO.[9] Determine the precise concentration spectrophotometrically.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions:
-
Substrate Blank (No-Enzyme Control): Assay buffer and substrate.[2]
-
Enzyme Blank (No-Substrate Control): Assay buffer and enzyme.[2]
-
Positive Control: Assay buffer, substrate, and a known active MMP enzyme.[2]
-
Test Wells: Assay buffer, substrate, and the experimental sample.
-
Vehicle Control (if applicable): Assay buffer, substrate, enzyme, and the same concentration of the solvent used for test compounds (e.g., DMSO).[2]
-
-
Add the enzyme to the appropriate wells.
-
If screening inhibitors, add the inhibitor or test compound to the respective wells and pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.[2]
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding the substrate to all wells.[2]
-
Immediately place the plate in a fluorescence plate reader set to the optimal excitation and emission wavelengths for Mca (Ex: ~328 nm, Em: ~400 nm).[2]
-
Monitor the increase in fluorescence over time (kinetic read) at the assay temperature.[2]
-
Data Presentation: Specificity Constants of FS-6 for Various MMPs
The following table summarizes the specificity constants (kcat/Km) of the Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) substrate for different MMPs, highlighting its improved efficacy for collagenases and MT1-MMP compared to the FS-1 substrate.[3][4]
| MMP | FS-6 kcat/Km (M⁻¹s⁻¹) | Fold Increase vs. FS-1 |
| MMP-1 (Collagenase-1) | Increased | 2-9 fold |
| MMP-8 (Collagenase-2) | Increased | 2-9 fold |
| MMP-13 (Collagenase-3) | Increased | 2-9 fold |
| MMP-14 (MT1-MMP) | Increased | 3 fold |
| Gelatinases | High | Similar to FS-1 |
| Matrilysin | High | Similar to FS-1 |
Visualizations
FRET-Based MMP Activity Assay Workflow
Caption: A flowchart illustrating the key steps in a FRET-based MMP activity assay.
Principle of FRET-Based MMP Detection
Caption: A diagram illustrating the FRET principle for MMP detection.
Troubleshooting Logic for Low Signal
Caption: A troubleshooting flowchart for addressing low or no signal in MMP assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Potential of Fluorescent Metalloproteinase Substrates for Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mca-Pro-Leu Substrates in Zymography
Welcome to the technical support center for the use of Mca-Pro-Leu-containing peptides in zymography. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this fluorescent substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound substrates in zymography?
This compound based substrates are fluorogenic peptides that operate on the principle of Fluorescence Resonance Energy Transfer (FRET). These peptides contain a fluorescent donor group, 7-methoxycoumarin-4-acetyl (Mca), and a quencher group, typically 2,4-dinitrophenyl (Dnp).[1][2] In the intact peptide, the close proximity of the Mca and Dnp groups leads to the quenching of Mca's fluorescence. When a protease, such as a matrix metalloproteinase (MMP), cleaves the peptide bond between specific amino acids (often Gly-Leu), the Mca fluorophore and the Dnp quencher are separated. This separation disrupts FRET, resulting in an increase in fluorescence intensity that is directly proportional to the enzymatic activity.[2]
Q2: What are the optimal excitation and emission wavelengths for Mca-based substrates?
The recommended excitation wavelength for the Mca fluorophore is in the range of 325-328 nm, and the optimal emission wavelength is typically between 393 nm and 420 nm.[3] It is always advisable to confirm the optimal wavelengths using your specific instrumentation.
Q3: For which enzymes is the this compound-Gly-Leu... peptide sequence a selective substrate?
The substrate this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is reported to be a highly selective substrate for matrix metalloproteinase-12 (MMP-12).[1][2][4] It also shows some cross-reactivity with MMP-9 and MMP-13, but it is a poor substrate for many other MMPs.[4]
Q4: What are the key advantages of using this compound substrates for in situ zymography?
-
Localization of Activity: In situ zymography allows for the precise localization of proteolytic activity within a tissue section, correlating enzyme function with specific cells or histological features.[1][5]
-
High Sensitivity: Fluorogenic substrates like this compound can be highly sensitive, enabling the detection of low levels of enzyme activity.
-
Real-time Monitoring: The increase in fluorescence can be monitored in real-time to determine enzyme kinetics.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage or handling of the this compound substrate can lead to spontaneous cleavage. 2. Autofluorescence: The tissue sample itself may exhibit natural fluorescence. | 1. Store the substrate at -20°C or -80°C, protected from light. Prepare fresh substrate solutions for each experiment.[3] 2. Include a control slide incubated without the this compound substrate to assess the level of tissue autofluorescence. |
| Low or No Fluorescent Signal | 1. Inactive Enzyme: The target enzyme (e.g., MMP) may have lost activity due to improper sample handling or storage. 2. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. 3. Presence of Inhibitors: The sample may contain endogenous inhibitors of the target protease (e.g., TIMPs for MMPs). | 1. Ensure tissue samples are fresh-frozen and stored properly at -80°C. Avoid repeated freeze-thaw cycles.[3] 2. Optimize the incubation buffer. A common buffer for MMPs is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl2, and 1 µM ZnCl2. 3. Consider adding a broad-spectrum protease inhibitor cocktail to a control slide to confirm that the signal is due to the target enzyme class. For MMPs, a control with a known MMP inhibitor like EDTA or GM6001 can be used. |
| Inconsistent or Non-Reproducible Results | 1. Uneven Substrate Application: The substrate solution may not have been applied evenly across the tissue section. 2. Variable Incubation Times: Inconsistent incubation times between samples can lead to variability. 3. Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to fade. | 1. Ensure the entire tissue section is covered with a uniform layer of the substrate solution. 2. Use a timer to ensure all samples are incubated for the same duration. 3. Minimize the exposure of the slides to light during incubation and imaging. Use an anti-fade mounting medium if possible. |
Quantitative Data
The specificity of a protease for a given substrate is often expressed as the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) |
| MMP-12 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | 1.85 x 10⁵ |
| MMP-13 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | 0.53 x 10⁵ |
| MMP-9 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | 0.33 x 10⁵ |
Data sourced from MedChemExpress product information for this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2.[4]
Experimental Protocols
Detailed Protocol for In Situ Zymography with this compound Substrate on Frozen Tissue Sections
1. Preparation of Tissue Sections
-
Excise fresh tissue and immediately embed it in Optimal Cutting Temperature (OCT) compound in a cryomold.
-
Snap-freeze the embedded tissue in isopentane pre-cooled with liquid nitrogen or on dry ice.
-
Store the frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 5-10 µm and mount them on glass slides.
-
Allow the sections to air dry for 30 minutes at room temperature.
2. Preparation of Substrate Solution
-
Prepare a stock solution of the this compound substrate (e.g., this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂) in DMSO.
-
Dilute the stock solution to a final working concentration (typically 10-20 µM) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM CaCl₂, and 1 µM ZnCl₂).
3. In Situ Zymography Procedure
-
Carefully apply the substrate solution onto the tissue sections, ensuring the entire section is covered.
-
Incubate the slides in a humidified, light-proof chamber at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.
-
After incubation, gently wash the slides with PBS to remove excess substrate.
-
Mount the slides with an aqueous mounting medium. A mounting medium containing a nuclear counterstain like DAPI can be used for co-localization.
4. Imaging and Analysis
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for the Mca fluorophore (Excitation: ~328 nm, Emission: ~393 nm).
-
Capture images using a digital camera.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The fluorescence intensity is proportional to the enzyme activity.
Controls:
-
Negative Control (Inhibitor): Incubate a serial section with the substrate solution containing a known inhibitor of the target protease (e.g., 20 mM EDTA for MMPs) to confirm the specificity of the signal.
-
Negative Control (No Substrate): Incubate a section with the reaction buffer alone to assess tissue autofluorescence.
-
Positive Control: If available, use a tissue section known to have high activity of the target enzyme.
Visualizations
Caption: Principle of FRET-based this compound substrate cleavage.
Caption: A troubleshooting workflow for this compound zymography.
References
Mca-Pro-Leu FRET Experiments: Technical Support Center
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in performing and optimizing Mca-Pro-Leu Förster Resonance Energy Transfer (FRET) experiments for measuring Matrix Metalloproteinase (MMP) activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound FRET assays in a question-and-answer format, offering potential causes and solutions.
Issue 1: No or Very Low Fluorescent Signal
Q1: Why am I not detecting any fluorescent signal, or is the signal extremely low?
A low or non-existent signal is a frequent problem in FRET assays and can be attributed to several factors related to the enzyme, substrate, assay conditions, or instrument settings. A systematic approach is necessary to pinpoint the root cause.[1][2]
Troubleshooting Steps:
| Potential Cause | Recommended Solution(s) |
| Inactive Enzyme | - Enzyme Storage and Handling: Ensure the MMP enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[3] Aliquot the enzyme upon receipt. - Enzyme Activation: Many MMPs are expressed as inactive zymogens (pro-MMPs) and require activation. Ensure your pro-MMP has been properly activated (e.g., using APMA - 4-aminophenylmercuric acetate) if you are not using a pre-activated enzyme. - Enzyme Concentration: The enzyme concentration may be too low to generate a detectable signal within the assay timeframe. Increase the enzyme concentration. |
| Substrate Issues | - Substrate Integrity: The this compound FRET substrate is light-sensitive. Ensure it has been stored protected from light at -20°C or lower.[1][4] Prepare fresh substrate solutions for each experiment. - Substrate Concentration: The substrate concentration might be too low. Optimize the substrate concentration; typically, it should be around the Km value for the enzyme. |
| Incorrect Assay Conditions | - Assay Buffer Composition: The assay buffer must be at the optimal pH (typically 7.5 for most MMPs) and contain necessary cofactors like Ca2+ and Zn2+.[4] Components like EDTA or high salt concentrations can inhibit MMP activity.[5][3] - Temperature: Ensure the assay is performed at the optimal temperature for the specific MMP (usually 37°C). Use a temperature-controlled plate reader.[3][4] |
| Instrument Settings | - Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the Mca fluorophore (Excitation: ~325-328 nm, Emission: ~393-420 nm).[4][6] - Gain Settings: The instrument's gain setting might be too low. Increase the gain to enhance signal detection, but be cautious of increasing the background noise.[7] |
Logical Troubleshooting Workflow for No/Low Signal:
Caption: A decision tree for troubleshooting no or low signal in this compound FRET assays.
Issue 2: High Background Fluorescence
Q2: My negative control (no enzyme) wells show a high fluorescent signal. What could be the cause?
High background fluorescence can mask the true signal from enzymatic activity and reduce the assay's sensitivity. It is often caused by substrate degradation, contaminated reagents, or autofluorescence.
Troubleshooting Steps:
| Potential Cause | Recommended Solution(s) |
| Substrate Degradation | - Improper Storage/Handling: The FRET substrate can degrade if exposed to light or stored improperly, leading to spontaneous (non-enzymatic) cleavage and increased fluorescence. Always store the substrate protected from light at -20°C or -80°C and prepare fresh solutions for each experiment.[1][4] - Buffer Instability: Certain buffer components might contribute to the non-enzymatic hydrolysis of the substrate. Test the stability of the substrate in the assay buffer over time. |
| Contaminated Reagents | - Buffer Contamination: The assay buffer or other reagents may be contaminated with fluorescent compounds or other proteases. Use high-purity, sterile reagents and prepare fresh buffers. Filter-sterilizing the buffer can help.[4] |
| Autofluorescence | - Sample/Compound Autofluorescence: If you are testing biological samples or chemical compounds, they may possess intrinsic fluorescence at the assay wavelengths. Run a "sample blank" control containing the sample/compound and buffer but no FRET substrate to measure and subtract this background fluorescence.[1] |
| High Substrate Concentration | - Sub-optimal Concentration: While a very low substrate concentration can lead to no signal, an excessively high concentration can sometimes contribute to higher background fluorescence.[8] Titrate the substrate to find an optimal concentration that provides a good signal-to-background ratio. |
Issue 3: Signal Instability or Non-linear Reaction Progress
Q3: The fluorescent signal is fluctuating, or the reaction curve is not linear. What should I do?
Signal instability or non-linear kinetics can arise from photobleaching, the inner filter effect, or issues with enzyme/substrate stability during the assay.
Troubleshooting Steps:
| Potential Cause | Recommended Solution(s) |
| Photobleaching | - Excessive Light Exposure: The Mca fluorophore can be photobleached (irreversibly damaged) by prolonged exposure to the excitation light, leading to a decrease in signal over time.[9] - Mitigation: Reduce the exposure time, decrease the excitation light intensity using neutral density filters, or increase the interval between readings.[9] If significant photobleaching is unavoidable, a photobleaching control (well with cleaved substrate) can be run to create a correction curve.[9][10] |
| Inner Filter Effect (IFE) | - High Substrate/Product Concentration: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[5] - Correction: Dilute the samples or use a lower substrate concentration.[5] Alternatively, the inner filter effect can be corrected for using the following formula if the absorbance of the sample at the excitation and emission wavelengths is measured: F_corrected = F_observed * 10^((A_ex * d_ex + A_em * d_em) / 2) where F is the fluorescence, A is the absorbance, and d is the path length for excitation (ex) and emission (em).[11][12] For microplate readers, specific correction methods may be available.[13] |
| Enzyme Instability | - Unstable Enzyme: The enzyme may be unstable under the assay conditions, losing activity over the course of the measurement. Keep the enzyme on ice before use and ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability.[5] |
| Substrate Depletion | - High Enzyme Concentration: If the enzyme concentration is too high, the substrate may be rapidly consumed, causing the reaction rate to slow down and plateau prematurely.[5] Use a lower enzyme concentration to ensure the reaction remains in the linear range for the duration of the measurement. |
Quantitative Data Summary
Table 1: Kinetic Parameters of MMPs with Mca-Based FRET Substrates
| MMP | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-12 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | 1.85 x 10⁵ | [14] |
| MMP-13 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | 0.53 x 10⁵ | [14] |
| MMP-9 | This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | 0.33 x 10⁵ | [14] |
| MMP-7 | This compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 1.7 x 10⁵ | [15] |
| MMP-2 | This compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 6.3 x 10⁵ | [15][16] |
| MMP-1, -8, -13 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2-9 fold increase vs. This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | [17] |
| MMP-14 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 3-fold increase vs. This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | [17] |
Table 2: Typical Reagent Concentrations and Instrument Settings
| Parameter | Recommended Range/Value | Notes |
| Substrate Concentration | 1 - 20 µM | Should be optimized for each enzyme, ideally around the Km value. |
| Enzyme Concentration | 1 - 50 nM | Should be titrated to achieve a linear reaction rate within the desired assay time. |
| Excitation Wavelength | 325 - 328 nm | Confirm optimal wavelength with your specific instrument.[4] |
| Emission Wavelength | 393 - 420 nm | Confirm optimal wavelength with your specific instrument.[4] |
| Assay Temperature | 25 - 37 °C | Optimize for the specific MMP being studied. |
| Final DMSO Concentration | < 1% | If substrate is dissolved in DMSO, ensure the final concentration in the assay does not inhibit the enzyme. |
Detailed Experimental Protocols
Protocol 1: Standard MMP Activity Assay using this compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂
This protocol provides a general procedure for measuring the activity of an MMP using a this compound based FRET substrate in a 96-well plate format.
Materials:
-
Active MMP enzyme
-
This compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ FRET substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
MMP Inhibitor (e.g., GM6001) for negative control
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the FRET substrate in DMSO (e.g., 1 mM).
-
Prepare a working solution of the FRET substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Protect from light.
-
Prepare a working solution of the active MMP enzyme in Assay Buffer to the desired final concentration (e.g., 10 nM). Keep on ice.
-
Prepare a working solution of the MMP inhibitor in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Substrate Blank (No Enzyme Control): Add 50 µL of Assay Buffer.
-
Enzyme Activity Wells: Add 25 µL of the MMP enzyme working solution.
-
Inhibitor Control Wells: Add 25 µL of the MMP inhibitor working solution, followed by 25 µL of the MMP enzyme working solution.
-
Positive Control: Add 25 µL of a known active MMP preparation.
-
-
Pre-incubation:
-
If testing inhibitors, pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow for enzyme-inhibitor interaction.
-
-
Initiate the Reaction:
-
Add 50 µL of the FRET substrate working solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Mix the plate gently for 30 seconds.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the assay temperature.
-
Set the excitation wavelength to ~328 nm and the emission wavelength to ~400 nm.
-
For a kinetic assay, record the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the Substrate Blank wells from all other wells.
-
Plot the background-subtracted relative fluorescence units (RFU) against time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Visualizations
MMP Activation Signaling Pathway
Caption: A simplified signaling pathway for the transcriptional regulation and activation of MMPs.
Experimental Workflow for this compound FRET Assay
Caption: A general experimental workflow for a this compound FRET-based MMP activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. This compound-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. A mitochondrial ROS pathway controls matrix metalloproteinase 9 levels and invasive properties in RAS‐activated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 11. static.horiba.com [static.horiba.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. shop.bachem.com [shop.bachem.com]
- 15. CPC Scientific this compound-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 16. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mca-Pro-Leu Assay and pH
Welcome to the technical support center for the Mca-Pro-Leu fluorescent assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the impact of pH on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a fluorescence-based method used to measure the activity of certain proteases, particularly matrix metalloproteinases (MMPs). It utilizes a peptide substrate, often with a sequence like this compound-Gly-Leu-Dpa-Ala-Arg-NH₂, which is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1] The peptide contains a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa). In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[1][2] When a protease cleaves the peptide bond between the glycine and leucine residues, the Mca fluorophore and the Dpa quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
Q2: What is the optimal pH for the this compound assay?
The optimal pH for the this compound assay is generally in the neutral to slightly alkaline range, typically between pH 7.0 and 8.0 . A common assay buffer is 50 mM Tris-HCl or HEPES at pH 7.5 , often supplemented with salts like 150 mM NaCl and 10 mM CaCl₂.[1] However, the ideal pH can vary depending on the specific metalloproteinase being studied. Some MMPs are activated at a low pH, but their actual enzymatic degradation of the substrate is more efficient at a neutral pH.[3][4] It is always recommended to perform a pH optimization experiment for your specific enzyme and experimental conditions.
Q3: How does an incorrect pH affect the assay?
An incorrect pH can significantly impact the assay in several ways:
-
Enzyme Activity: Most enzymes have a narrow optimal pH range for their catalytic activity. A suboptimal pH can lead to a significant decrease in the reaction rate, resulting in a low or no signal.[1]
-
Enzyme Stability: Extreme pH values can lead to irreversible denaturation of the enzyme, causing a complete loss of activity.
-
Substrate Stability: The stability of the this compound peptide substrate itself can be pH-dependent. While generally stable, very high or low pH could potentially lead to non-enzymatic hydrolysis, increasing background fluorescence.
-
Fluorescence Properties: The fluorescence of the Mca group can be influenced by pH, although it is generally stable in the optimal range for the assay.
Q4: Can I use a different buffer system for the assay?
Yes, different buffer systems can be used, but it is crucial to ensure they are appropriate for the enzyme being studied and can maintain a stable pH throughout the experiment. Common buffers include Tris and HEPES.[1] When switching buffer systems, it is important to re-validate the assay and determine the optimal pH in the new buffer, as different buffers can have varying effects on enzyme activity.[5]
Troubleshooting Guide: pH-Related Issues
This guide addresses common problems you might encounter related to pH during your this compound assay experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | The assay buffer pH is outside the optimal range for your enzyme. | Verify the pH of your assay buffer using a calibrated pH meter. Perform a pH optimization experiment by testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your specific enzyme.[1] |
| The enzyme has been inactivated due to improper pH during storage or handling. | Ensure the enzyme is stored in a buffer with a pH that ensures its stability. Avoid repeated freeze-thaw cycles.[1] | |
| High Background Fluorescence | The assay buffer pH is promoting non-enzymatic degradation of the substrate. | Prepare fresh substrate solutions for each experiment and store them protected from light at -20°C or -80°C.[1] Run a "substrate only" control at different pH values to check for non-enzymatic hydrolysis. |
| Reagents are contaminated. | Use high-purity reagents and sterile, nuclease-free water to prepare buffers. Filter-sterilize buffers if necessary.[1] | |
| Inconsistent or Non-Reproducible Results | The pH of the assay buffer is not stable and is drifting during the experiment. | Ensure your buffer has sufficient buffering capacity for the experiment. Prepare fresh buffers regularly. |
| Inaccurate pH measurement of the buffer. | Regularly calibrate your pH meter with fresh, high-quality calibration buffers. | |
| Unexpected Enzyme Kinetics (e.g., non-linear reaction rate) | The pH is affecting the interaction between the enzyme and the substrate. | Re-evaluate the optimal pH for your enzyme. Consider if any components in your sample are altering the pH of the reaction mixture. |
Data Presentation: Impact of pH on Assay Performance
The following table provides a template for presenting data from a pH optimization experiment. The values are hypothetical and for illustrative purposes, showing a typical pH profile for a matrix metalloproteinase where the optimal activity is around pH 7.5.
| pH | Average Reaction Rate (RFU/min) | Standard Deviation |
| 6.0 | 150 | 12 |
| 6.5 | 320 | 25 |
| 7.0 | 650 | 45 |
| 7.5 | 890 | 50 |
| 8.0 | 720 | 48 |
| 8.5 | 410 | 30 |
| 9.0 | 200 | 18 |
Experimental Protocols
Protocol for Determining the Optimal pH for an Enzyme using the this compound Assay
This protocol outlines the steps to identify the optimal pH for your enzyme of interest.
1. Materials:
-
Purified enzyme of interest
-
This compound substrate (e.g., this compound-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
A series of assay buffers with varying pH values (e.g., 50 mM Tris-HCl or HEPES at pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, and 9.0) containing 150 mM NaCl and 10 mM CaCl₂.
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.[1]
-
Calibrated multichannel pipette
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound substrate (e.g., 1 mM) in DMSO.
-
Prepare working solutions of your enzyme at a fixed concentration in each of the different pH buffers. Keep on ice.
-
Prepare working solutions of the substrate by diluting the stock solution in each of the corresponding pH buffers.
-
-
Assay Setup:
-
Design a plate map to include blanks and enzyme reactions for each pH value, all performed in triplicate.
-
Blank Wells: Add the appropriate volume of assay buffer and the substrate working solution for each pH.
-
Enzyme Reaction Wells: Add the appropriate volume of the enzyme working solution for each pH.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em wavelengths of ~328/~393 nm.
-
-
Data Analysis:
-
For each pH value, subtract the background fluorescence (from the blank wells) from the enzyme reaction wells.
-
Calculate the initial reaction rate (V₀) for each replicate by determining the slope of the linear portion of the fluorescence versus time plot.
-
Average the reaction rates for the triplicates at each pH.
-
Plot the average reaction rate as a function of pH to determine the optimal pH for your enzyme.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Influence of pH on Metalloproteinase Activity in Human Coronal and Radicular Dentin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
Validation & Comparative
A Researcher's Guide to Fluorogenic MMP Substrates: A Comparative Analysis of Mca-Pro-Leu and Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) research, the selection of an appropriate substrate is paramount for accurate and reliable enzymatic activity assessment. This guide provides an objective comparison of the widely used fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, with other common MMP substrates, supported by experimental data and detailed protocols.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) during physiological processes like development and wound healing. Their dysregulation, however, is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases.[1][2] Consequently, the study of MMP activity is a focal point in both basic research and therapeutic development. Fluorogenic peptide substrates, which exhibit increased fluorescence upon cleavage by an MMP, offer a sensitive and continuous method for monitoring enzyme kinetics.[1][3]
The this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ Substrate: A Versatile Tool
The substrate this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (often abbreviated as FS-1 or a similar designation) is a popular choice for assessing the activity of a broad range of MMPs.[4] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] The peptide backbone incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid (Dpa).[1][5] In the intact peptide, the close proximity of the Dpa group quenches the fluorescence of the Mca group. Upon cleavage of the Gly-Leu bond by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[6]
Comparative Performance of MMP Substrates
The efficacy of a fluorogenic substrate is determined by its specificity and sensitivity, often expressed as the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient substrate. Below is a comparative table summarizing the kinetic parameters of this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ and other notable MMP substrates for various MMPs.
| Substrate Sequence | Target MMP(s) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-2, MMP-7 | 1.7 x 10⁵ (for MMP-7), Not specified for MMP-2 | [6] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenases (MMP-1, -8, -13), MT1-MMP (MMP-14), TACE | Increased 2- to 9-fold for collagenases and 3-fold for MT1-MMP compared to FS-1; 0.8 x 10⁶ for TACE | [4][7][8] |
| This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12, MMP-13, MMP-9 | 1.85 x 10⁵ (for MMP-12), 0.53 x 10⁵ (for MMP-13), 0.33 x 10⁵ (for MMP-9) | [9][10] |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1, MMP-2 | Not specified | [1] |
| Mca-PLAQAV-Dpa-RSSSAR-NH₂ | TACE | Lower than FS-6 | [7] |
| Dabcyl-LAQAVRSSSAR-EDANS | TACE | Lower than FS-6 | [7] |
As the data indicates, modifications to the peptide sequence can significantly enhance substrate specificity and efficiency. For instance, the N-terminal elongation with lysine in Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) leads to a notable increase in the specificity constant for collagenases and MT1-MMP compared to the original this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ sequence.[4][7][8] This highlights the importance of selecting a substrate tailored to the specific MMP of interest.
Experimental Protocols
Accurate measurement of MMP activity is highly dependent on the experimental protocol. Below are detailed methodologies for a general fluorometric MMP activity assay and for casein zymography, a technique to identify MMPs based on their ability to degrade casein.
Fluorometric MMP Activity Assay
This protocol provides a general framework for measuring MMP activity using a fluorogenic substrate.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., this compound-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
MMP inhibitor (for control)
-
Black 96-well microplate
-
Microplate spectrofluorometer
Procedure:
-
Prepare Reagents: Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the substrate in Assay Buffer to determine the optimal concentration.
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in cold Assay Buffer immediately before use.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the black microplate.
-
For inhibitor controls, add the MMP inhibitor to the respective wells.
-
Add 25 µL of the diluted MMP enzyme solution to the wells.
-
Include a substrate-only control (no enzyme) to measure background fluorescence.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a pre-warmed (to 37°C) microplate spectrofluorometer. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/400 nm for Mca/Dpa substrates) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[9]
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. The activity is proportional to the slope of this line.
Casein Zymography
This technique allows for the detection of active MMPs in biological samples.
Materials:
-
Polyacrylamide gels containing casein
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare cell lysates or collect cell culture supernatants. Mix samples with non-reducing sample buffer. Do not heat the samples.[11]
-
Electrophoresis: Load the samples onto the casein zymogram gel and run the electrophoresis at 4°C.[11]
-
Renaturation: After electrophoresis, wash the gel with zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.[11]
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C.[11]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands of caseinolysis appear against a blue background. The clear bands indicate areas of MMP activity.[11]
-
Analysis: The intensity of the clear bands can be quantified using densitometry to estimate the relative amount of active MMP.
Visualizing MMP Function and Experimental Design
To better understand the context of MMP activity and the workflow of these experiments, the following diagrams are provided.
Caption: MMP activation and fluorogenic substrate cleavage pathway.
Caption: General workflow for a fluorometric MMP activity assay.
Conclusion
The selection of an appropriate fluorogenic substrate is a critical decision in the study of matrix metalloproteinases. While this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ serves as a versatile and widely used substrate, researchers should consider the specific MMPs they are investigating and consult kinetic data to choose a substrate with optimal specificity and efficiency. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for conducting accurate and reproducible MMP activity assays, ultimately contributing to a deeper understanding of the roles of these crucial enzymes in health and disease.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Metalloproteinase Protein and Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Validating Mca-Pro-Leu Assay Results with Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs), the accurate quantification of their activity and expression is paramount. The Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 (Mca-PLG-D) assay, a fluorescence resonance energy transfer (FRET)-based method, is a widely used tool for measuring the enzymatic activity of MMPs, particularly MMP-12. However, to ensure the robustness and reliability of these findings, orthogonal validation with a protein-level detection method like Western blotting is crucial. This guide provides a comprehensive comparison of these two techniques, complete with experimental protocols and supporting data, to facilitate a thorough validation process.
Comparing this compound Assay and Western Blot
The this compound assay and Western blot provide complementary information about MMPs. The former measures enzymatic activity, reflecting the functional state of the protein, while the latter quantifies the total protein amount, including active, inactive (pro-MMP), and inhibitor-bound forms.[1] A direct comparison highlights their distinct principles and outputs.
| Feature | This compound Assay (FRET) | Western Blot |
| Principle | Enzymatic cleavage of a quenched fluorogenic peptide substrate (this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2) leads to a measurable increase in fluorescence.[2] | Immunodetection of total MMP protein (pro-, active, and complexed forms) separated by size via gel electrophoresis and transferred to a membrane.[3] |
| Measurement | Enzymatic Activity | Total Protein Level |
| Output | Quantitative (kinetic rate of substrate cleavage) | Semi-quantitative (band intensity relative to a loading control) or Quantitative (with proper standards) |
| Sensitivity | High, capable of detecting picomolar levels of active enzyme.[4] | Moderate, dependent on antibody affinity and protein abundance. |
| Specificity | Substrate is highly selective for MMP-12, with some cross-reactivity with MMP-9 and MMP-13.[2][5] | High, determined by the specificity of the primary antibody. |
| Throughput | High, suitable for 96-well or 384-well plate formats. | Low to medium. |
| Information Provided | Functional activity of the enzyme at a specific time point. | Total protein expression levels, including different forms (pro- and active). The active form of MMP-12 is typically observed at 45 kDa, with a pro-form at 54 kDa and a smaller active form at 22 kDa.[4][6] |
Experimental Workflow: From Sample to Data
A typical workflow for validating this compound assay results with Western blot involves parallel processing of samples for both activity and protein expression analysis.
Caption: Workflow for validating this compound assay results with Western blot.
Experimental Protocols
This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 FRET Assay Protocol
This protocol is adapted for a 96-well plate format and is based on established methods for measuring MMP activity.[7][8][9]
Materials:
-
This compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)[8]
-
Recombinant active MMP-12 (for standard curve)
-
Samples (cell lysates, conditioned media)
-
Black 96-well microplate
-
Fluorescence plate reader with excitation at ~328 nm and emission at ~393 nm[7][10]
Procedure:
-
Prepare Reagents: Dissolve the this compound substrate in DMSO to make a stock solution. Prepare working solutions of the substrate and recombinant MMP-12 in assay buffer.
-
Standard Curve: Prepare a serial dilution of the active MMP-12 in assay buffer to generate a standard curve.
-
Sample Preparation: Dilute cell lysates or conditioned media in assay buffer. A protein concentration determination (e.g., BCA assay) of the lysates is recommended for normalization.
-
Assay Setup: To each well of the black microplate, add the diluted standards and samples.
-
Initiate Reaction: Add the this compound substrate working solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min) for each well. Use the standard curve to determine the MMP-12 activity in the samples.
Western Blot Protocol for MMP-12
This generalized protocol provides a framework for the immunodetection of MMP-12.[4][11][12]
Materials:
-
Cell lysates or conditioned media
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for MMP-12
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Determine the protein concentration of the lysates. Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary MMP-12 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands corresponding to MMP-12 and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression.
MMP-12 Signaling Pathway
MMP-12 expression and activity are regulated by various signaling pathways, often initiated by pro-inflammatory stimuli. Understanding these pathways is crucial for interpreting experimental results. For instance, in human airway smooth muscle cells, the pro-inflammatory cytokine IL-1β induces MMP-12 expression and secretion through the activation of the ERK, JNK, and PI3-K pathways, leading to the activation of the transcription factor AP-1.[4]
Caption: IL-1β induced MMP-12 expression and secretion signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biomol.com [biomol.com]
- 4. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 8. MMP-12, Secreted by Pro-Inflammatory Macrophages, Targets Endoglin in Human Macrophages and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Endogenous Matrix Metalloprotease-12 Active Form with a Novel Broad Spectrum Activity-based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Mca-Pro-Leu vs. Gelatin Zymography: A Comparative Guide to MMP Analysis
For researchers, scientists, and drug development professionals engaged in the study of Matrix Metalloproteinases (MMPs), the choice of analytical method is critical for generating robust and reliable data. Two widely employed techniques for assessing MMP activity are fluorogenic peptide substrate assays, such as those using Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, and gelatin zymography. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: this compound vs. Gelatin Zymography
| Feature | This compound (Fluorogenic Assay) | Gelatin Zymography |
| Principle | Cleavage of a FRET-based peptide substrate leading to a quantifiable fluorescent signal. | Electrophoretic separation of proteins followed by in-gel digestion of a gelatin substrate. |
| Quantification | Fully quantitative, providing real-time kinetic data. | Semi-quantitative, based on the intensity of lysis bands.[1][2] |
| Sensitivity | High, with detection limits in the picomolar range. | High, capable of detecting low levels of MMP activity.[3] |
| Specificity | Dependent on the peptide sequence; can be designed for specific MMPs but may have cross-reactivity. | Primarily detects gelatinases (MMP-2 and MMP-9) but can be adapted for other MMPs using different substrates.[4] |
| Information Provided | Total enzymatic activity in the sample. | Differentiates between pro- and active forms of MMPs based on molecular weight.[3][5] |
| Throughput | High-throughput compatible (e.g., 96-well plate format). | Lower throughput, gel-based format. |
| Time to Result | Rapid, with results typically obtained within minutes to a few hours. | Longer, typically requiring 24-48 hours for incubation and staining. |
| Cost | Generally higher cost per sample due to proprietary substrates and requirement for a fluorescence plate reader. | Lower cost for basic reagents, but can be more labor-intensive. |
| Hands-on Time | Minimal, especially with automated plate readers. | More extensive, involving gel preparation, electrophoresis, and multiple washing/staining steps. |
Delving Deeper: A Quantitative Look
While a direct head-to-head comparison of detection limits can vary based on experimental conditions and the specific MMP being analyzed, the following table summarizes key quantitative parameters based on available literature.
| Parameter | This compound Assay (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) | Gelatin Zymography |
| Reported Sensitivity | Picomolar range.[6][7] | Described as "highly sensitive," capable of detecting low levels of MMP activity.[3] |
| Specificity (kcat/Km in M⁻¹s⁻¹) | MMP-1: HighMMP-8: HighMMP-13: HighMT1-MMP (MMP-14): ModerateMMP-2 & MMP-9: High (similar to other substrates)[6][7] | Primarily for gelatinases (MMP-2 and MMP-9). Other MMPs like collagenases are difficult to detect at low levels. |
| Typical Sample Volume | Microliter range (e.g., 10-100 µL). | Microliter range (e.g., 10-20 µL of conditioned media). |
| Assay Time | ~1-3 hours. | ~2-3 days. |
Experimental Workflows and Methodologies
To provide a clear understanding of the practical aspects of each technique, the following sections detail the experimental workflows and protocols.
This compound Fluorogenic Assay Workflow
The this compound assay is a homogenous, real-time kinetic assay that relies on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide substrate contains a fluorescent donor (Mca) and a quenching acceptor (Dpa). In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by an MMP, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Materials:
-
Recombinant human MMP enzyme (for standard curve)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., this compound-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test samples (e.g., cell culture supernatants, tissue homogenates)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the recombinant MMP enzyme in MMP assay buffer to generate a standard curve.
-
Prepare a working solution of the fluorogenic MMP substrate in MMP assay buffer. The final concentration will depend on the specific substrate and MMP being assayed but is typically in the low micromolar range.
-
-
Assay Setup:
-
In a 96-well black microplate, add your test samples and standards to individual wells.
-
Include appropriate controls: a positive control (recombinant MMP), a negative control (assay buffer only), and a substrate-only control (substrate in assay buffer).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic MMP substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 393 nm.
-
Take readings kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
For each sample and standard, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Generate a standard curve by plotting the V₀ of the standards against their known concentrations.
-
Calculate the MMP activity in the test samples by interpolating their V₀ values on the standard curve.
-
Gelatin Zymography Workflow
Gelatin zymography is a technique that uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to identify and characterize gelatinolytic MMPs. The polyacrylamide gel is co-polymerized with gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing the separated MMPs to digest the gelatin. Subsequent staining of the gel reveals areas of MMP activity as clear bands against a stained background.
Materials:
-
Cells or tissues of interest
-
Serum-free cell culture media
-
Reagents for SDS-PAGE (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)
-
Gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation:
-
Culture cells in serum-free media to collect conditioned media containing secreted MMPs.[8]
-
Centrifuge the conditioned media to remove cells and debris.
-
Determine the protein concentration of the samples.
-
-
Gel Preparation:
-
Prepare a polyacrylamide gel (typically 7.5-10%) containing 1 mg/mL gelatin.
-
-
Electrophoresis:
-
Mix samples with non-reducing sample buffer (do not heat the samples).
-
Load equal amounts of protein per lane into the gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Enzyme Renaturation:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove the SDS.[4]
-
-
Enzyme Digestion:
-
Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.[4]
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Image the gel and perform densitometric analysis of the lysis bands using image analysis software (e.g., ImageJ). The intensity of the bands is proportional to the amount of MMP activity.
-
Signaling Pathway Context: MMP Activation
The activity of MMPs is tightly regulated at multiple levels, including transcription, secretion of the inactive pro-enzyme (zymogen), and activation of the zymogen. Understanding this activation cascade is crucial for interpreting MMP activity data. A common activation pathway involves the proteolytic removal of the pro-domain by other proteases, such as plasmin or other MMPs.
Conclusion
Both the this compound fluorogenic assay and gelatin zymography are powerful tools for the analysis of MMP activity. The choice between these two methods should be guided by the specific research question, available resources, and desired data output.
-
For high-throughput screening, quantitative kinetic analysis, and rapid results, the this compound fluorogenic assay is the preferred method. Its compatibility with multi-well plate formats makes it ideal for inhibitor screening and detailed enzymatic characterization.
-
For studies requiring the differentiation of pro- and active MMP forms, and for a cost-effective, albeit more labor-intensive approach, gelatin zymography is an excellent choice. It provides valuable information on the activation status of gelatinases, which can be critical in understanding the regulation of MMP activity in biological systems.
By carefully considering the strengths and limitations of each technique as outlined in this guide, researchers can select the most appropriate method to advance their understanding of the multifaceted roles of MMPs in health and disease.
References
- 1. scispace.com [scispace.com]
- 2. Matrix metalloproteinase activity assays: Importance of zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPC Scientific this compound-Ala-Cys(p-OMeBz)-Trp-Ala-Arg(Dpa)-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]
- 4. Comparative Analysis of Matrix Metalloproteinases by Zymography in Patients With Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of fluorometric and zymographic methods as activity assays for stromelysins and gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Mca-Pro-Leu Substrates with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of various proteases on fluorogenic substrates containing the Mca-Pro-Leu sequence. The data presented here is intended to assist researchers in selecting appropriate substrates and in understanding the potential for cross-reactivity in complex biological samples.
The most commonly studied substrates with this core sequence are this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (also known as FS-1) and its N-terminally extended analog, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6). These are fluorescence resonance energy transfer (FRET) substrates where the fluorescence of the 7-methoxycoumarin-4-ylacetyl (Mca) group is quenched by a 2,4-dinitrophenyl (Dpa) group. Enzymatic cleavage at the Gly-Leu bond separates the fluorophore and the quencher, resulting in an increase in fluorescence.
Quantitative Comparison of Protease Activity
The following table summarizes the kinetic parameters for the cleavage of this compound containing substrates by a range of metalloproteinases. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency and substrate preference.
| Protease Family | Protease | Substrate | kcat/Km (M⁻¹s⁻¹) | Km (µM) | Reference |
| Metalloprotease | MMP-1 (Collagenase-1) | FS-6 | 9.2 x 10⁴ | 27 | [1] |
| Metalloprotease | MMP-2 (Gelatinase A) | FS-1 | 6.3 x 10⁵ | - | [2] |
| Metalloprotease | MMP-2 (Gelatinase A) | FS-6 | 6.9 x 10⁵ | >30 | [1] |
| Metalloprotease | MMP-3 (Stromelysin-1) | FS-6 | 2.0 x 10⁴ | - | [1] |
| Metalloprotease | MMP-7 (Matrilysin) | FS-1 | 1.7 x 10⁵ | - | [2] |
| Metalloprotease | MMP-7 (Matrilysin) | FS-6 | 2.9 x 10⁵ | - | [1] |
| Metalloprotease | MMP-8 (Collagenase-2) | FS-6 | 4.2 x 10⁵ | - | [1] |
| Metalloprotease | MMP-9 (Gelatinase B) | FS-6 | 6.2 x 10⁵ | >30 | [1] |
| Metalloprotease | MMP-12 (Macrophage Elastase) | FS-6 | 1.3 x 10⁵ | 130 | [1] |
| Metalloprotease | MMP-13 (Collagenase-3) | FS-6 | 1.1 x 10⁶ | 5.2 | [1] |
| Metalloprotease | MMP-14 (MT1-MMP) | FS-6 | 1.3 x 10⁶ | 7.9 | [1] |
| Metalloprotease | ADAM10 | FS-6 | 1.1 x 10³ | - | [1] |
| Metalloprotease | ADAM17/TACE | FS-6 | 7.8 x 10⁵ | 26 | [1] |
Cross-Reactivity Profile with Other Protease Classes
Extensive studies have demonstrated that this compound based substrates are primarily cleaved by metalloproteinases, particularly members of the Matrix Metalloproteinase (MMP) and A Disintegrin and Metalloproteinase (ADAM) families.
-
Serine Proteases:
-
Trypsin: The Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) substrate is not cleaved by trypsin.[1][3] This is consistent with trypsin's known specificity for cleaving C-terminal to lysine and arginine residues, a reaction that is inhibited when proline is in the P1' position.[4][5][6]
-
Neutrophil Elastase: The FS-6 substrate is cleaved very poorly by neutrophil elastase.[1]
-
-
Cysteine Proteases:
-
Cathepsins: There is no direct evidence to suggest that this compound substrates are readily cleaved by cathepsins such as Cathepsin B. Cathepsin B exhibits both endo- and exopeptidase activity, with a preference for hydrophobic residues in the P2 position.[10] However, its overall substrate specificity does not strongly align with the Pro-Leu sequence in the P2-P1 positions of these substrates.
-
Caspases: Caspases have a stringent requirement for an aspartic acid residue in the P1 position and are therefore not expected to cleave this compound substrates.[11][12][13]
-
Experimental Protocols
Below is a generalized protocol for a fluorometric protease assay using this compound based substrates. This protocol can be adapted for specific proteases and experimental conditions.
Objective: To measure the kinetic parameters of a protease using a fluorogenic this compound substrate.
Materials:
-
Purified active protease of interest
-
This compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (or similar Mca-based substrate)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 for MMPs)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393-420 nm.
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO (e.g., 1-10 mM).
-
Determine the precise concentration of the stock solution spectrophotometrically.
-
-
Enzyme Preparation:
-
Dilute the purified active protease to the desired concentration in assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the desired reaction time.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the appropriate volume of assay buffer.
-
Add the diluted enzyme solution to each well.
-
To initiate the reaction, add the substrate solution to each well. The final substrate concentration should ideally span a range around the expected Km value for accurate kinetic determination. Ensure the final DMSO concentration is low (typically ≤1%) to avoid enzyme inhibition.
-
Include appropriate controls:
-
No-enzyme control: Substrate in assay buffer to measure background fluorescence.
-
No-substrate control: Enzyme in assay buffer.
-
Inhibitor control (optional): Enzyme, substrate, and a known inhibitor of the protease to confirm specificity.
-
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode). Record data at regular intervals (e.g., every 1-5 minutes) for a period sufficient to establish a linear initial velocity.
-
-
Data Analysis:
-
Convert the rate of change in relative fluorescence units (RFU) per minute to the rate of substrate cleavage (moles/minute) using a standard curve generated with a known concentration of the free Mca fluorophore.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
-
The specificity constant is then calculated as kcat/Km.
-
Visualizations
References
- 1. Enzo Life Sciences Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (fluorogenic | Fisher Scientific [fishersci.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteomics.ucsd.edu [proteomics.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Collagenase Substrate Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic collagenase substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, with other commercially available alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in assay development and drug discovery.
Introduction to Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, also known as FS-6, is a highly sensitive fluorogenic substrate designed for the continuous assay of various collagenases, particularly matrix metalloproteinases (MMPs). Its design is an enhancement of the widely used FS-1 substrate, featuring an N-terminal lysine elongation. This modification has been shown to significantly improve its kinetic properties for several collagenolytic MMPs.
The substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) fluorophore at the N-terminus is efficiently quenched by the 2,4-dinitrophenyl (Dpa) group. Upon enzymatic cleavage at the Gly-Leu bond, the Mca and Dpa moieties are separated, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic measurements.
Performance Comparison: Kinetic Parameters
The catalytic efficiency of a substrate is best described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km indicates higher binding affinity, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is the most reliable measure of a substrate's specificity and overall efficiency.
The addition of a lysine residue in FS-6 results in a two- to nine-fold increase in the specificity constant (kcat/Km) for collagenases such as MMP-1, MMP-8, and MMP-13, and a threefold increase for MT1-MMP (MMP-14), when compared to its predecessor, FS-1.[1][2][3] The specificity for gelatinases (like MMP-2 and MMP-9) and matrilysin (MMP-7) remains high and comparable to FS-1.[2][3]
Below is a comparative summary of the kinetic parameters for Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 and other commonly used fluorogenic MMP substrates. It is important to note that experimental conditions can influence these values.
Table 1: Comparison of Kinetic Parameters for Various Fluorogenic MMP Substrates
| Substrate | Target MMP | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) | MMP-1 | - | - | Increased 2-9 fold vs FS-1[2][3] |
| MMP-8 | - | - | Increased 2-9 fold vs FS-1[2][3] | |
| MMP-13 | - | - | Increased 2-9 fold vs FS-1[2][3] | |
| MT1-MMP (MMP-14) | - | - | Increased 3-fold vs FS-1[2][3] | |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-1) | MMP-1 | - | - | - |
| MMP-2 | - | - | 6.3 x 10⁵ | |
| MMP-7 | - | - | 1.7 x 10⁵ | |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | MMP-1 | 7 | - | 5.4 µM⁻¹h⁻¹ |
| MMP-2 | 3 | - | 440 µM⁻¹h⁻¹ | |
| fTHP-3 (Mca-containing triple-helical peptide) | MMP-1 | 61.2 | 0.080 | 1.3 x 10³ |
| MMP-2 | - | - | ~1.3 x 10³ | |
| MMP-13 | - | - | >1.3 x 10³ |
Experimental Protocols
General FRET-Based Collagenase Activity Assay
This protocol provides a general framework for utilizing FRET-based substrates like Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 to measure collagenase activity.
Materials:
-
Active collagenase (e.g., recombinant human MMP)
-
Fluorogenic substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the active collagenase to the desired concentration in assay buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted active collagenase to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Include appropriate controls:
-
Substrate Blank: Assay buffer and substrate only (no enzyme).
-
Enzyme Blank: Assay buffer and enzyme only (no substrate).
-
Positive Control: A known active collagenase.
-
Inhibitor Control: A known collagenase inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well. The final volume should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Plot the relative fluorescence units (RFU) against time.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated based on the V₀ and a standard curve generated with a known concentration of the free fluorophore (Mca).
-
Signaling Pathways and Experimental Workflows
Collagenases, particularly MMPs, are key players in the degradation of the extracellular matrix (ECM), a process fundamental to tissue remodeling, wound healing, and also implicated in pathological conditions like cancer metastasis and arthritis. The activity of MMPs is tightly regulated through a complex cascade involving their synthesis as inactive zymogens (pro-MMPs), activation by other proteases, and inhibition by tissue inhibitors of metalloproteinases (TIMPs).
Below are diagrams illustrating a typical experimental workflow for a FRET-based assay and a simplified signaling pathway for MMP activation and ECM degradation.
Caption: FRET-based collagenase assay workflow.
References
A Comparative Analysis of Mca-Pro-Leu and Other Internally Quenched Substrates for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorogenic Substrate
In the realm of protease research and drug discovery, the accurate and efficient measurement of enzyme activity is paramount. Internally quenched fluorescent substrates have emerged as indispensable tools for continuous kinetic assays, offering high sensitivity and convenience. Among these, substrates based on the (7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore, particularly those incorporating the Pro-Leu sequence, have gained widespread use, especially for assaying matrix metalloproteinases (MMPs). This guide provides a comprehensive comparative analysis of Mca-Pro-Leu based substrates and other commonly used internally quenched substrates, supported by experimental data and detailed protocols to facilitate informed decision-making in your research.
Principles of Internally Quenched Fluorescent Substrates
Internally quenched substrates, also known as FRET (Förster Resonance Energy Transfer) substrates, are synthetic peptides that contain a fluorescent donor group and a quencher group. In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of a specific peptide bond within the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2][3] The choice of the fluorophore-quencher pair and the peptide sequence dictates the substrate's specificity and sensitivity.[4]
This compound Substrates: A Versatile Tool for MMP Research
The this compound-Gly-Leu peptide sequence is a well-established substrate for a variety of MMPs. The cleavage typically occurs at the Gly-Leu bond. The Mca group serves as the fluorophore, and a 2,4-dinitrophenyl (Dnp) group is commonly used as the quencher.[4][5] Modifications to this core sequence have been developed to enhance specificity for different MMPs. For instance, the substrate this compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a sensitive substrate for several MMPs, including MMP-2 and MMP-7. Another variant, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, has shown increased specificity for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP.
Comparative Performance of Internally Quenched Substrates
The efficacy of a fluorogenic substrate is best evaluated by its kinetic parameters, kcat (turnover number) and KM (Michaelis constant), with the kcat/KM ratio representing the catalytic efficiency of the enzyme for that substrate. A higher kcat/KM value indicates a more efficient substrate. The following table summarizes the kinetic constants for various this compound based substrates and other internally quenched substrates for different MMPs.
| Substrate | FRET Pair | Enzyme | kcat/KM (M⁻¹s⁻¹) | Reference |
| This compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | Mca/Dnp | MMP-2 | 6.3 x 10⁵ | |
| This compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | Mca/Dnp | MMP-7 | 1.7 x 10⁵ | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Mca/Dpa(Dnp) | MMP-1 | Increased 2-9 fold vs FS-1 | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Mca/Dpa(Dnp) | TACE | 0.8 x 10⁶ | |
| This compound-Ala-Nva-Dap(DNP)-Ala-Arg-NH₂ | Mca/Dnp | MMP-2 | 6.3 x 10⁵ | |
| This compound-Ala-Nva-Dap(DNP)-Ala-Arg-NH₂ | Mca/Dnp | MMP-7 | 1.7 x 10⁵ | |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | MMP-1 | Varies by study | [4] |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | MMP-2 | Varies by study | [4] |
| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | Mca/Dnp | MMP-3 | 59,400 | [6] |
| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | Mca/Dnp | MMP-2 | 54,000 | [6] |
| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | Mca/Dnp | MMP-9 | 55,300 | [6] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are for comparative purposes and are compiled from various sources.
Alternative Fluorophore-Quencher Pairs
While the Mca/Dnp pair is widely used, other FRET pairs offer distinct advantages. The Edans/Dabcyl pair, for example, operates at longer wavelengths, which can reduce background fluorescence from biological samples.[4] More recently, the ACC/Dnp pair has been shown to provide a 7 to 10-fold higher sensitivity compared to conventional Mca/Dnp substrates for a range of proteases. This increased sensitivity allows for the use of substantially lower concentrations of substrate and enzyme in assays.
Experimental Protocols
General Protocol for MMP Kinetic Assay
This protocol outlines the determination of kinetic parameters (KM and kcat) for an MMP with an internally quenched substrate.
Materials:
-
Purified, active MMP
-
Internally quenched fluorogenic substrate (e.g., this compound-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in DMSO. Serially dilute the substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 to 20 µM).
-
Enzyme Preparation: Dilute the active MMP in Assay Buffer to a final concentration that results in a linear rate of fluorescence increase over the desired time course. The optimal enzyme concentration should be determined empirically.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted substrate solutions.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction. Mix gently by pipetting.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).[5]
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product using a standard curve generated with a known concentration of the free fluorophore.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.
-
Protocol for MMP Inhibitor Screening
This protocol is designed for high-throughput screening of potential MMP inhibitors.
Materials:
-
As per the kinetic assay protocol.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
A known MMP inhibitor as a positive control (e.g., GM6001).[7]
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the MMP substrate (typically at or below the KM value).
-
Inhibitor Addition: Add the test inhibitors at various concentrations to the wells. Include wells with the positive control inhibitor and wells with solvent only (negative control).
-
Enzyme Addition: Add the diluted MMP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the end-point fluorescence in each well using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the negative control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value for each compound.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validating MMP Inhibitor Screening: A Comparative Guide to Mca-Pro-Leu-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate validation of matrix metalloproteinase (MMP) inhibitor screening results is paramount for the advancement of therapeutic candidates. This guide provides an objective comparison of the widely used fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, with alternative screening methods. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for researchers in the field.
Performance Comparison of MMP Inhibition Assays
The selection of an appropriate assay method is critical for obtaining reliable and reproducible data in MMP inhibitor screening. Fluorometric assays utilizing substrates like this compound-Gly-Leu-Dpa-Ala-Arg-NH2 are favored for their high sensitivity and suitability for high-throughput screening. Below is a comparison of this method with other common techniques.
| Assay Method | Principle | Advantages | Disadvantages | Throughput |
| Fluorometric Assay (this compound) | Cleavage of a FRET-based peptide substrate (Mca/Dpa) by MMPs results in a quantifiable increase in fluorescence. | High sensitivity, continuous monitoring of enzyme kinetics, amenable to automation. | Potential for interference from fluorescent compounds, requires a fluorescence plate reader. | High |
| Colorimetric Assay | MMP activity on a specific substrate leads to the generation of a chromophore, which is measured by absorbance. | Simple, does not require a fluorescence reader. | Generally less sensitive than fluorometric assays, endpoint assays may not capture initial reaction kinetics. | Medium to High |
| Gelatin Zymography | MMPs are separated by size on a gelatin-containing polyacrylamide gel. Active enzymes digest the gelatin, leaving clear bands upon staining. | Provides information on the molecular weight of active MMPs, can detect pro- and active forms. | Semi-quantitative, lower throughput, not suitable for real-time kinetics. | Low |
Quantitative Comparison of MMP Inhibitors
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an MMP inhibitor. The following table summarizes the IC50 values for two well-characterized, broad-spectrum MMP inhibitors, Marimastat and Batimastat, determined using fluorometric assays. These values serve as a benchmark for validating results obtained with the this compound substrate.
| Inhibitor | Target MMP | IC50 (nM) |
| Marimastat | MMP-1 | 5[1] |
| MMP-2 | 6[1] | |
| MMP-9 | 3[1] | |
| MMP-14 (MT1-MMP) | 9[1] | |
| Batimastat | MMP-1 | 3[1] |
| MMP-2 | 4[1] | |
| MMP-9 | 4[1] | |
| MMP-7 | 6[1] |
Note: IC50 values can vary depending on assay conditions, including enzyme and substrate concentrations, and incubation times.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of MMP inhibitor screening results.
Protocol 1: Fluorometric MMP Inhibition Assay using this compound-Gly-Leu-Dpa-Ala-Arg-NH2
Objective: To determine the IC50 value of a test compound against a specific MMP.
Materials:
-
Recombinant active MMP enzyme
-
This compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
Test inhibitor and a known control inhibitor
-
DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate in DMSO.
-
Prepare a serial dilution of the test inhibitor and control inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
Add assay buffer, the appropriate concentration of the active MMP enzyme, and the serially diluted inhibitor to the wells of the 96-well plate.
-
Include wells with enzyme and assay buffer (no inhibitor) as a positive control and wells with assay buffer only as a background control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes with excitation at ~328 nm and emission at ~393 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Experimental and Biological Pathways
Diagrams illustrating the experimental workflow and the biological context of MMPs provide a clearer understanding of the screening process.
Caption: Experimental workflow for determining MMP inhibitor IC50 values.
References
Illuminating Protease Activity: A Comparative Guide to the Mca-Pro-Leu Assay and In Vivo MMP Activity Measurement
For researchers, scientists, and drug development professionals investigating the intricate roles of matrix metalloproteinases (MMPs), accurately quantifying their enzymatic activity in a biologically relevant context is paramount. This guide provides a comprehensive comparison of the widely used fluorogenic Mca-Pro-Leu-based assay with established methods for determining in vivo MMP activity, supported by experimental data and detailed protocols.
The this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate, a fluorescence resonance energy transfer (FRET)-based peptide, offers a sensitive and continuous method for measuring MMP activity in vitro. However, understanding how these measurements correlate with the complex enzymatic landscape within a living organism is crucial for translating research findings into clinical applications. This guide explores this correlation, presents alternative methods for assessing in vivo MMP activity, and provides the necessary details for their experimental implementation.
Performance Comparison: this compound Assay vs. In Vivo Correlates
A key consideration for researchers is the degree to which in vitro or ex vivo assays reflect the true enzymatic activity in vivo. Studies have demonstrated a strong positive correlation between FRET-based peptide substrate assays and gelatin zymography, a technique widely used to assess MMP activity in tissue homogenates, which is considered a reliable indicator of in vivo activity.
One study directly comparing a FRET peptide-based immunocapture assay for MMP-9 activity with gelatin zymography in rat brain tissue homogenates found a high degree of correlation. The results, summarized in the table below, indicate that the FRET-based method provides a reliable measure of MMP-9 activity that is comparable to that observed with zymography.
| Assay Method | Measurement | Correlation (R²) | p-value |
| FRET peptide-based assay | Relative Fluorescent Units (RFU) | 0.8024 | < 0.0001 |
| Gelatin Zymography | Relative Lysis Units (RLU) | 0.8024 | < 0.0001 |
This strong correlation (R² = 0.8024) suggests that the this compound assay, which operates on a similar FRET principle, can serve as a robust tool for quantifying MMP activity that is reflective of the levels observed in complex biological samples.[1]
The this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate is cleaved by a range of MMPs, with varying efficiencies. The specificity constant (kcat/Km) is a measure of this efficiency. An elongated version of this substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6), has been shown to have improved properties for certain MMPs.[2][3]
| MMP | Specificity Constant (kcat/Km) for FS-6 (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | Increased 2- to 9-fold compared to the non-elongated substrate |
| MMP-8 (Collagenase-2) | Increased 2- to 9-fold compared to the non-elongated substrate |
| MMP-13 (Collagenase-3) | Increased 2- to 9-fold compared to the non-elongated substrate |
| MT1-MMP (MMP-14) | Increased 3-fold compared to the non-elongated substrate |
Alternative In Vivo MMP Activity Assays
While the this compound assay provides a convenient and high-throughput method for assessing MMP activity, several other techniques are available for a more direct evaluation of in vivo activity.
-
In Vivo Zymography: This technique involves the injection of a quenched fluorescent substrate, often a heavily fluoresceinated native collagen, directly into the tissue of a living animal.[4] Upon cleavage by MMPs, the quenching is relieved, leading to an increase in fluorescence that can be monitored in real-time.[4] This method provides spatial and temporal information about MMP activity within the context of the living tissue.[5][6]
-
Gelatin Zymography: A widely used and sensitive technique to detect and characterize gelatinases, particularly MMP-2 and MMP-9, in biological samples.[7] This method involves separating proteins from tissue extracts or conditioned media on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated to allow active MMPs to digest the gelatin, resulting in clear bands against a stained background.[7] This technique can distinguish between the pro- and active forms of MMPs.[7]
-
Activatable Fluorescent Probes: These are optically silent molecules that become fluorescent upon cleavage by a specific protease.[8] These probes can be administered systemically and accumulate at sites of high MMP activity, allowing for non-invasive imaging in whole animals.[8]
Experimental Protocols
This compound-Gly-Leu-Dpa-Ala-Arg-NH2 FRET Assay
This protocol outlines a continuous fluorometric assay to determine MMP activity.[9][10][11]
Materials:
-
Recombinant human MMP enzyme
-
This compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test sample or purified MMP in Assay Buffer in the 96-well plate.
-
Include a positive control (MMP enzyme without inhibitor) and a negative control (Assay Buffer with substrate, without enzyme).
-
Initiate the reaction by adding the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate to all wells. The final substrate concentration is typically near its Km value for the specific MMP.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).[9][12]
-
Monitor the increase in fluorescence intensity over time at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
Gelatin Zymography
This protocol is optimized for detecting secreted MMP-2 and MMP-9 activity in conditioned media or tissue extracts.[13][14]
Materials:
-
Separating gel (8% acrylamide with 1 mg/mL gelatin)
-
Stacking gel (4% acrylamide)
-
5X non-reducing sample buffer
-
Running buffer
-
Renaturing buffer (2.5% Triton X-100 in water)
-
Developing buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., conditioned media, tissue lysates) and mix with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS and allow MMPs to renature.
-
Incubate the gel in developing buffer for 16-48 hours at 37°C to allow for gelatin digestion by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatinolytic activity.
-
Quantify the bands using densitometry.
Visualizing the Methodologies
To further clarify the principles and workflows of these assays, the following diagrams are provided.
Caption: Principle of the this compound FRET assay.
Caption: Experimental workflow for gelatin zymography.
Caption: Relationship between different MMP activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selectscience.net [selectscience.net]
- 6. Differential in vivo zymography: a method for observing matrix metalloproteinase activity in the zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive In Vivo Fluorescence Optical Imaging of Inflammatory MMP Activity Using an Activatable Fluorescent Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 13. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mca-Pro-Leu Derivatives for Matrix Metalloproteinase Activity Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of matrix metalloproteinase (MMP) activity. Mca-Pro-Leu based peptides are a widely utilized class of substrates for this purpose. This guide provides a detailed head-to-head comparison of various this compound derivatives, supported by experimental data and protocols to aid in the selection of the most suitable substrate for your research needs.
This comparison guide delves into the performance of several this compound derivatives, presenting their kinetic parameters against a panel of MMPs. Detailed experimental protocols for MMP activity assays are provided, alongside visualizations of key signaling pathways involving these enzymes.
Performance Comparison of this compound Derivatives
The efficacy of a fluorogenic substrate is primarily determined by its specificity and efficiency of cleavage by the target enzyme, often expressed as the catalytic efficiency (kcat/Km). The following tables summarize the reported kcat/Km values for various this compound derivatives against a range of MMPs.
Table 1: Catalytic Efficiency (kcat/Km) of this compound-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1)
| MMP Target | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-2 | 6.3 x 10⁵ | [1] |
| MMP-7 | 1.7 x 10⁵ | [1] |
Table 2: Catalytic Efficiency (kcat/Km) of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6)
FS-6 is an elongated derivative of FS-1, designed for improved substrate properties.[2]
| MMP Target | kcat/Km (M⁻¹s⁻¹) | Fold Increase vs. FS-1 | Reference |
| MMP-1 | - | 2-9x | [2][3] |
| MMP-8 | - | 2-9x | [2][3] |
| MMP-13 | - | 2-9x | [2][3] |
| MMP-14 (MT1-MMP) | - | 3x | [2][3] |
| TACE (ADAM17) | 0.8 x 10⁶ | Up to 2x vs. standard substrates | [2] |
Table 3: Catalytic Efficiency (kcat/Km) of this compound-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂
This derivative exhibits high selectivity for MMP-12.[4][5]
| MMP Target | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-12 | 1.85 x 10⁵ | [4][5] |
| MMP-13 | 0.53 x 10⁵ | [4][5] |
| MMP-9 | 0.33 x 10⁵ | [4][5] |
Table 4: Catalytic Efficiency (kcat/Km) of this compound-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH₂
This substrate is particularly effective for MMP-11 and MMP-14.[6]
| MMP Target | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-11 | 3.6 x 10⁴ | [6] |
| MMP-14 (MT1-MMP) | 7.3 x 10⁵ | [6] |
Table 5: Substrate Specificity of this compound-Ala-Nva-Dap(DNP)-Ala-Arg-NH₂
Experimental Protocols
The following is a generalized, detailed protocol for determining MMP activity using this compound fluorogenic substrates. This protocol is based on the principles of Fluorescence Resonance Energy Transfer (FRET).[9][10]
Materials:
-
Purified, active MMP enzyme of interest
-
This compound derivative (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Inhibitor (optional, for control experiments, e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~325-328 nm and emission at ~393-420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the MMP enzyme to the desired concentration in cold assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the diluted MMP enzyme to the designated wells.
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature before adding the substrate.
-
Include wells with substrate and assay buffer only (no enzyme) to measure background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMPs and a typical experimental workflow for assessing MMP activity.
Caption: MMP-2 activation and collagen degradation pathway.
Caption: Simplified MMP-9 signaling in cancer progression.
Caption: General workflow for a fluorogenic MMP activity assay.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-Ala-Cys(p-MeOBz)-Trp-Ala-Arg-Dap(DNP)-NH2 (MMP-11, MMP-14 substrate) - Echelon Biosciences [echelon-inc.com]
- 7. This compound-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MMP-9 Activity: A Comparative Guide to Using Mca-Pro-Leu and Specific Inhibitors
For researchers, scientists, and drug development professionals, accurately determining the activity of Matrix Metalloproteinase-9 (MMP-9) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of methods to confirm MMP-9 activity using the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 and a selection of specific inhibitors. Detailed experimental protocols and supporting data are presented to aid in the design and execution of robust MMP-9 activity assays.
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components.[1][2] Its activity is implicated in numerous biological processes, including tissue remodeling, inflammation, and cancer progression.[1] Consequently, the identification and characterization of specific MMP-9 inhibitors are of significant therapeutic interest.[1][3]
This guide focuses on a widely used fluorometric method for quantifying MMP-9 activity, which employs the substrate this compound-Gly-Leu-Dpa-Ala-Arg-NH2.[4][5][6][7] In its intact form, the fluorescence of the 7-methoxycoumarin-4-yl-acetyl (Mca) group is quenched by the N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dpa) group.[4][7] Upon cleavage of the Gly-Leu bond by active MMP-9, the Mca group is separated from the Dpa quencher, resulting in a quantifiable increase in fluorescence.[4][5] The specificity of this activity can be confirmed by the use of selective inhibitors.
Comparative Inhibition of MMP-9 Activity
The following table summarizes the inhibitory potency of various compounds against MMP-9. These inhibitors range from broad-spectrum matrix metalloproteinase inhibitors to more selective agents. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure for comparison.
| Inhibitor | Type | Target(s) | IC50 / Ki for MMP-9 | Other Notable Targets (IC50/Ki) |
| Marimastat (BB-2516) | Broad Spectrum, Hydroxamate | MMPs | 3 nM (IC50)[8] | MMP-1 (5 nM), MMP-2 (6 nM), MMP-14 (9 nM), MMP-7 (13 nM)[8] |
| Batimastat (BB-94) | Broad Spectrum, Hydroxamate | MMPs | 4 nM (IC50)[8] | MMP-1 (3 nM), MMP-2 (4 nM), MMP-7 (6 nM), MMP-3 (20 nM)[8] |
| Ilomastat (GM6001) | Broad Spectrum, Hydroxamate | MMPs | 0.2 nM (Ki)[8] | MMP-1 (0.4 nM), MMP-2 (0.5 nM), MMP-3 (27 nM), MMP-8 (0.1 nM)[8] |
| SB-3CT | Selective Gelatinase Inhibitor | MMP-2, MMP-9 | 600 nM (Ki)[8] | MMP-2 (13.9 nM)[8] |
| MMP-9-IN-1 (OUN87710) | Specific MMP-9 Inhibitor | MMP-9 (Hemopexin domain) | 2.1 µM (Kd)[8] | Selectively targets the PEX domain of MMP-9.[8] |
| JNJ0966 | Allosteric Inhibitor | proMMP-9 | 429 nM (IC50 for activation)[9] | Inhibits zymogen activation rather than the active enzyme.[9] |
| NNGH | General MMP Inhibitor | MMPs | - | Used as a control inhibitor in screening kits.[2] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro MMP-9 activity and inhibition assay using the this compound-Gly-Leu-Dpa-Ala-Arg-NH2 substrate.
Activation of Pro-MMP-9
Recombinant human MMP-9 is often supplied in its inactive pro-form and requires activation.[10]
-
Reagent Preparation : Prepare a 1 mM solution of p-aminophenylmercuric acetate (APMA) in DMSO.
-
Activation Procedure : Add the APMA solution to the recombinant human pro-MMP-9 to a final concentration of 1 mM.[10]
-
Incubation : Incubate the mixture at 37°C for 16-24 hours to allow for complete activation.
MMP-9 Activity and Inhibition Assay
This protocol is adapted for a 96-well microplate format.[4][11]
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 150 mM NaCl, and 0.05% (w/v) Brij-35.[11]
-
MMP-9 Substrate : Prepare a 10 µM working solution of this compound-Gly-Leu-Dpa-Ala-Arg-NH2 in Assay Buffer.[12] Protect from light.
-
Activated MMP-9 : Dilute the activated MMP-9 enzyme to a working concentration (e.g., 0.2 ng/µL) in Assay Buffer. The optimal concentration should be determined empirically.
-
Inhibitors : Prepare a serial dilution of the test inhibitors in Assay Buffer at the desired concentrations.
-
-
Assay Procedure :
-
Inhibitor Incubation : In a 96-well plate, add 50 µL of the diluted activated MMP-9 to wells containing various concentrations of the inhibitors. For the positive control (no inhibition), add Assay Buffer instead of the inhibitor solution.
-
Pre-incubation : Incubate the plate at 37°C for 1 hour to allow the inhibitors to bind to the enzyme.[13]
-
Reaction Initiation : Add 50 µL of the 10 µM MMP-9 substrate to all wells to initiate the enzymatic reaction.[12] The final substrate concentration will be 5 µM.
-
Fluorescence Measurement : Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.[2] Record measurements kinetically over 30-60 minutes at 37°C.[2]
-
Data Analysis : Calculate the rate of substrate cleavage (increase in fluorescence over time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the biological context of MMP-9, the following diagrams are provided.
Caption: Experimental workflow for MMP-9 inhibition assay.
Caption: Simplified MMP-9 activation and function pathway.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP9 Inhibitor Screening Assay Kit (Fluorometric) (ab139449) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quickzyme.com [quickzyme.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mca-Pro-Leu: A Step-by-Step Guide for Laboratory Professionals
It is imperative to consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS) before proceeding with any disposal procedures. The following are general guidelines and should be adapted to your local regulations and laboratory capabilities.
I. Understanding the Waste Stream
Waste generated from assays involving Mca-Pro-Leu is typically a complex mixture. The primary components of concern that necessitate careful disposal are:
-
This compound: A fluorogenic peptide substrate which is an organic dye that may have environmental toxicity.[3]
-
Proteases: Enzymes that must be inactivated to prevent unintended biological activity outside of the experiment.[3]
-
Buffers and Solvents: The composition of the buffer system, which may include organic solvents, will influence the disposal route.[3]
-
Inhibitors: Any enzyme inhibitors used in the assay are also chemical compounds requiring proper disposal.[3]
II. Pre-Disposal Inactivation and Treatment
To mitigate the hazards associated with the waste, it is highly recommended to inactivate the enzymatic and chemical components within the laboratory before final disposal.[3]
A. Chemical Inactivation and Degradation Protocol
The following table outlines the steps for the chemical inactivation of proteases and the degradation of the this compound substrate.
| Step | Procedure | Reagent | Target Component(s) |
| 1. Protease Inactivation (Alkaline Treatment) | Adjust the pH of the waste solution to between 10 and 11 by slowly adding 1 M Sodium Hydroxide (NaOH). | 1 M Sodium Hydroxide (NaOH) | Proteases |
| 2. Incubation | Allow the alkaline solution to stand for at least one hour. | - | Proteases |
| 3. Substrate Degradation (Oxidation) | Add concentrated sodium hypochlorite solution (household bleach) to the alkaline waste to achieve a final concentration of at least 0.5% (5000 ppm). | Sodium Hypochlorite (NaOCl) | This compound |
| 4. Reaction Time | Stir the solution and let it react for a minimum of 30 minutes to decolorize the fluorescent substrate. | - | This compound |
| 5. Neutralization | Slowly add 1 M Hydrochloric Acid (HCl) to the treated solution until the pH is between 6.0 and 8.0. | 1 M Hydrochloric Acid (HCl) | Entire Waste Solution |
B. Experimental Protocol: Step-by-Step Guidance
-
pH Adjustment for Protease Inactivation:
-
Under constant stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to the this compound waste solution.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the pH is stable between 10 and 11.
-
Let the solution stand for a minimum of one hour to ensure the complete denaturation of any active proteases.[3]
-
-
Chemical Oxidation for Substrate Degradation:
-
To the now alkaline waste solution, add a sufficient volume of concentrated sodium hypochlorite solution (e.g., household bleach, typically 5-6% sodium hypochlorite) to reach a final concentration of at least 0.5% (5000 ppm) sodium hypochlorite.[3]
-
Stir the solution and allow it to react for at least 30 minutes. This process will help to oxidize and decolorize the fluorescent this compound substrate.[3]
-
-
Neutralization:
-
After the inactivation and degradation steps, carefully neutralize the solution.
-
Slowly add a 1 M hydrochloric acid (HCl) solution while monitoring the pH.
-
Continue adding HCl until the pH of the solution is between 6.0 and 8.0.[3]
-
III. Final Disposal
Once the waste has been treated and neutralized, it must be disposed of as hazardous waste.
-
Collection: Collect the treated and neutralized waste in a clearly labeled hazardous waste container.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste management service.[3]
-
Important: Do not pour the treated or untreated waste down the drain.[3]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: A logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Disposal Guidance for Handling Mca-Pro-Leu
Personal Protective Equipment (PPE) and Engineering Controls
When handling Mca-Pro-Leu, particularly in its lyophilized powder form, a thorough hazard assessment is crucial. Although not classified as acutely hazardous, its full toxicological properties may not be extensively documented. Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols, such as weighing the powdered form or preparing stock solutions. |
| Eye/Face Protection | Wear safety glasses with side shields or chemical splash goggles. A face shield may be appropriate if there is a significant splash hazard.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) are required. A fully buttoned lab coat is essential to protect against skin contact.[1][2] |
| Respiratory Protection | A dust respirator is recommended when handling the powdered form, especially during weighing or if significant dust is generated.[2][3] |
| Hygiene Measures | Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] |
Operational and Handling Protocols
Proper handling from receipt to use is critical for both safety and maintaining the integrity of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store lyophilized this compound in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[2][4]
-
To prevent contamination from moisture, allow the vial to warm to room temperature in a desiccator before opening.[4][5]
-
If the peptide contains oxidation-sensitive residues, consider purging the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[6]
Preparation of Solutions:
-
Always wear appropriate PPE when preparing solutions.
-
When dissolving, use sterile buffers (pH 5-6) or sterile distilled water.[4][5]
-
For peptides with low aqueous solubility, dissolving in a small amount of an organic solvent like DMSO or DMF first and then slowly adding the aqueous buffer may be necessary.[5]
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the solution into single-use quantities for storage at -20°C or colder.[2][4]
Spill Management and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including a dust respirator, gloves, eye protection, and a lab coat.[2][3]
-
Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid raising dust. Mechanically collect the spilled material using appropriate tools (e.g., a scoop or brush) and place it into a labeled, sealed container for disposal.[2]
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable cleaning agent and water.
-
Dispose of Cleanup Materials: All contaminated materials, including paper towels, gloves, and wipes, should be disposed of as chemical waste.[6]
Waste Disposal:
-
Do Not Dispose Down the Sink: Never pour peptide solutions down the drain.[1][6]
-
Segregate Waste: Collect all waste materials contaminated with this compound in designated, clearly labeled, and leak-proof containers.[1][2]
-
Liquid Waste: Collect liquid waste, such as unused solutions and reaction mixtures, in a dedicated chemical waste container.[1]
-
Solid Waste: Solid waste, including empty vials, contaminated pipette tips, gloves, and other labware, should be collected in a separate, labeled hazardous waste container.[1][6]
-
Consult EHS: All waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for pickup.[1][2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
